4,6-Dibenzoylresorcinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHNJTXLALKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062842 | |
| Record name | 4,6-Dibenzoylresorcinol | |
| Source | EPA DSSTox | |
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Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Methanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3088-15-1 | |
| Record name | 4,6-Dibenzoylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibenzoylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dibenzoylresorcinol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (4,6-dihydroxy-1,3-phenylene)bis[phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIBENZOYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ144MXH9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4,6-Dibenzoylresorcinol via Friedel-Crafts Acylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 4,6-Dibenzoylresorcinol, a valuable chemical intermediate, through the Friedel-Crafts acylation of resorcinol (B1680541). This document outlines the fundamental reaction principles, presents detailed experimental protocols for two primary synthetic routes using different Lewis acid catalysts, and summarizes key quantitative data for the synthesized compound. Visualizations of the reaction pathway and experimental workflow are included to enhance understanding. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound, also known as (4,6-dihydroxy-1,3-phenylene)bis(phenylmethanone), is an aromatic ketone with a resorcinol core functionalized with two benzoyl groups. The hydroxyl groups on the resorcinol ring are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The Friedel-Crafts acylation is a classic and effective method for the C-acylation of aromatic compounds. In the case of resorcinol, the reaction with benzoyl chloride in the presence of a Lewis acid catalyst leads to the formation of this compound. The selection of the catalyst and reaction conditions can significantly influence the yield and purity of the product. This guide explores two common methodologies for this synthesis, one employing zinc chloride in a solvent-free "melt" reaction and another utilizing aluminum chloride in a solvent-based system.
Reaction Principle and Signaling Pathway
The synthesis of this compound via Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) coordinates with the acylating agent (benzoyl chloride), generating a highly electrophilic acylium ion. The electron-rich resorcinol ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the benzoylated product. Due to the activating nature of the two hydroxyl groups, disubstitution occurs at the 4 and 6 positions, which are para and ortho, respectively, to the hydroxyl groups.
Caption: Reaction pathway for the Friedel-Crafts acylation of resorcinol.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₄ | [1] |
| Molecular Weight | 318.32 g/mol | [1] |
| Melting Point | ~150 °C | [2] |
| Appearance | White to off-white solid |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peak Assignments | Reference |
| ¹H NMR | ~12.0-13.0 ppm (s, broad, 2H, Ar-OH), ~7.9-7.4 ppm (m, 10H, Ar-H of benzoyl groups), ~6.5 ppm (s, 1H, Ar-H of resorcinol ring), ~8.0 ppm (s, 1H, Ar-H of resorcinol ring) | [3] (Predicted) |
| ¹³C NMR | A spectrum is available on PubChem, detailed assignments require further analysis. | [1] |
| IR (Infrared) | 3200-3600 cm⁻¹ (broad, O-H stretch), 1630-1650 cm⁻¹ (strong, C=O stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch) | [3][4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using two different catalytic systems.
Method 1: Zinc Chloride Catalyzed Solvent-Free Synthesis
This method is based on a solvent-free "melt" reaction, which can be advantageous in terms of reduced solvent waste.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Glacial acetic acid
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, a mixture of benzoyl chloride and a catalytic amount of anhydrous zinc chloride is prepared.
-
Resorcinol is added to the mixture in portions over several minutes with stirring to create a reaction mixture.
-
The temperature of the reaction mixture is raised to approximately 205°C over 20 minutes and maintained at this temperature for 1 hour.
-
After 1 hour, the reaction mixture is cooled to 120°C, and glacial acetic acid is added.
-
The mixture is further cooled to 80°C, and absolute ethanol is added.
-
The mixture is then cooled to approximately 5°C to facilitate the precipitation of the product.
-
The solid product is collected by filtration and washed with a cold solvent (e.g., ethanol/water mixture).
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Expected Yield: Approximately 60% conversion to this compound has been reported for a similar procedure.
Method 2: Aluminum Chloride Catalyzed Synthesis in a Solvent
This protocol utilizes the more traditional and highly reactive Lewis acid, aluminum chloride, in a suitable solvent.
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane)
-
Hydrochloric acid (5% aqueous solution)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (2.2 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add benzoyl chloride (2.2 equivalents) to the stirred suspension.
-
In a separate beaker, dissolve resorcinol (1.0 equivalent) in a minimum amount of the anhydrous solvent.
-
Slowly add the resorcinol solution to the reaction mixture via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 5% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of resorcinol provides a direct and efficient route for the synthesis of this compound. This technical guide has detailed two primary experimental protocols, utilizing either zinc chloride in a solvent-free system or aluminum chloride in a solvent-based approach. The choice of methodology will depend on factors such as desired scale, available equipment, and environmental considerations. The provided quantitative data and spectroscopic information will aid in the characterization and quality control of the synthesized product. This comprehensive guide serves as a valuable resource for chemists in academia and industry for the successful synthesis and purification of this compound.
References
The Core Mechanism of Friedel-Crafts Acylation of Resorcinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation of resorcinol (B1680541) is a cornerstone of electrophilic aromatic substitution, pivotal in the synthesis of valuable pharmaceutical intermediates and fine chemicals, most notably 2',4'-dihydroxyacetophenone (B118725) (resoacetophenone). This technical guide provides a comprehensive examination of the reaction's core mechanism, delving into the roles of various catalysts and acylating agents, reaction kinetics, and regioselectivity. Detailed experimental protocols and quantitative data are presented to offer a practical and in-depth understanding for researchers and professionals in drug development and organic synthesis.
Introduction
Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound, making it a prime substrate for electrophilic aromatic substitution reactions. The introduction of an acyl group onto the resorcinol ring via Friedel-Crafts acylation is a synthetically valuable transformation, yielding hydroxyaryl ketones that serve as precursors in the manufacturing of pharmaceuticals, cosmetics, and other specialty chemicals. The reaction is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the acylating agent to generate a potent electrophile. This guide will explore the mechanistic nuances of this important reaction.
The Core Reaction Mechanism
The Friedel-Crafts acylation of resorcinol proceeds through a well-established electrophilic aromatic substitution pathway. The key steps involve the generation of an acylium ion, the nucleophilic attack by the resorcinol ring, and subsequent re-aromatization.
Generation of the Acylium Ion
The initial and rate-determining step is the formation of a highly electrophilic acylium ion from an acylating agent. This process is catalyzed by a Lewis or Brønsted acid.
-
With Acyl Chlorides or Anhydrides: A Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride or a carbonyl oxygen of the anhydride. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-Cl or C-O bond, respectively, to form a resonance-stabilized acylium ion.
-
With Carboxylic Acids: In the presence of a Brønsted acid or a suitable solid acid catalyst, a carboxylic acid can be dehydrated to form an acylium ion. This "green" approach avoids the use of more hazardous acylating agents like acyl chlorides and anhydrides, with water being the only byproduct.
Electrophilic Attack and Formation of the Sigma Complex
The electron-rich resorcinol ring, activated by the two hydroxyl groups, acts as a nucleophile and attacks the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The hydroxyl groups strongly direct the incoming electrophile to the ortho and para positions. Due to the meta-directing nature of the two hydroxyl groups relative to each other, the positions of highest electron density are C-2, C-4, and C-6.
Re-aromatization
In the final step, a weak base, such as AlCl₄⁻ (formed during the catalyst step), abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final acylated resorcinol product. The catalyst is also regenerated in this step, although in the case of Lewis acids like AlCl₃, it often forms a complex with the product ketone, necessitating stoichiometric amounts of the catalyst.
chemical and physical properties of 4,6-Dibenzoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4,6-Dibenzoylresorcinol (CAS No: 3088-15-1). It is a diaryl ketone and a phenol (B47542) derivative that serves as a significant intermediate in the synthesis of more complex molecules and finds primary application as a UV absorber. This document details experimental protocols for its synthesis and characterization and presents quantitative data in a structured format for ease of reference.
Core Chemical and Physical Properties
This compound, with the IUPAC name (5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone, is a solid organic compound.[1] Its core structure consists of a central resorcinol (B1680541) (1,3-dihydroxybenzene) ring substituted with two benzoyl groups at the 4 and 6 positions.[2] This substitution pattern is favored due to the directing effects of the hydroxyl groups on the resorcinol ring.[2]
Physical and Chemical Data
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄O₄ | [1][3] |
| Molecular Weight | 318.32 g/mol | [1][3][4][5] |
| Melting Point | 150°C | [3][4] |
| Boiling Point (Predicted) | 549.6 ± 38.0 °C | [3][4] |
| Density (Predicted) | 1.312 g/cm³ | [3][4] |
| pKa (Predicted) | 5.62 ± 0.48 | [3][4] |
| Appearance | Solid | [1] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific vibrational modes corresponding to its functional groups.[2]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3600 (broad) | Phenolic O-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 1630-1650 (strong) | Ketone C=O | Stretching |
| 1450-1600 | Aromatic C=C | Stretching |
Elemental Analysis: The theoretical elemental composition provides a benchmark for verifying the purity of the synthesized compound.[2]
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 75.46% |
| Hydrogen | H | 4.43% |
| Oxygen | O | 20.11% |
Experimental Protocols
Synthesis of this compound
Two primary methods are established for the synthesis of this compound.
Method 1: Direct Friedel-Crafts Acylation
This common method involves the electrophilic substitution of acyl groups onto the resorcinol ring.[2]
-
Reactants: Resorcinol (1,3-dihydroxybenzene), benzoyl chloride, and a Lewis acid catalyst such as anhydrous zinc(II) chloride.[2]
-
Procedure:
-
Add resorcinol to a mixture of benzoyl chloride and a catalytic amount of anhydrous zinc(II) chloride.[2]
-
The reaction can be performed as a melt reaction at high temperatures, typically ranging from 120°C to 250°C.[2]
-
In a specific procedure, the temperature is raised to approximately 205°C and maintained for about one hour.[2]
-
-
Mechanism: The hydroxyl groups on the resorcinol ring activate it towards electrophilic substitution, directing the bulky benzoyl groups to the 4 and 6 positions.[2]
Method 2: Saponification Route
This two-step process offers an alternative pathway.
-
Procedure:
-
Acylation: Resorcinol dibenzoate is acylated with benzoyl chloride in the presence of zinc chloride at 100-120°C over several days to obtain 4,6-di-(benzoyloxy)-1,3-dibenzoylbenzene.[3][6]
-
Saponification: The resulting keto ester is saponified using potassium hydroxide (B78521) in refluxing ethanol (B145695) to yield this compound.[3][6]
-
Applications and Biological Relevance
Industrial Applications: UV Absorption
The primary industrial application of this compound and its derivatives is as ultraviolet (UV) absorbers.[2] The introduction of two chromophoric benzoyl groups onto the resorcinol core creates a molecule adept at absorbing UV radiation.[2] This property is leveraged to protect materials like polymers and coatings from photodegradation, thereby extending their lifespan and preserving their physical properties.[1][2] Derivatives can be integrated into various polymer matrices, including acrylics and urethanes, to create weatherable substrates.[2]
Role in Drug Development and Biological Activity
While this compound itself is primarily used as a chemical intermediate and UV stabilizer, the broader class of resorcinol derivatives exhibits a wide range of biological activities, including antimicrobial, cytotoxic, anticarcinogenic, and antioxidant properties.[7]
The parent molecule, resorcinol, has been shown to protect human keratinocytes from oxidative stress by activating the Nrf2-mediated antioxidant signaling pathway.[2] This mechanism does not involve direct scavenging of reactive oxygen species but rather mitigates the downstream effects of oxidative stress.[2] Although specific signaling pathway activity for this compound is not extensively documented, its structural features, including phenolic hydroxyl groups and aromatic rings, represent a pharmacophore that could be explored for designing new therapeutic agents, such as tyrosinase inhibitors.[2] The hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors, the hydroxyl hydrogens as donors, and the multiple phenyl rings provide hydrophobic regions.[2]
References
- 1. This compound | C20H14O4 | CID 520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3088-15-1 | Benchchem [benchchem.com]
- 3. This compound | 3088-15-1 [amp.chemicalbook.com]
- 4. This compound CAS#: 3088-15-1 [m.chemicalbook.com]
- 5. 4,6-Dibenzoyl resorcinol [webbook.nist.gov]
- 6. This compound | 3088-15-1 [chemicalbook.com]
- 7. Biological Properties of Plant-Derived Alkylresorcinols: Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4,6-Dibenzoylresorcinol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dibenzoylresorcinol, a molecule of significant interest in various chemical and pharmaceutical research fields. While specific quantitative solubility data is not widely published, this document compiles the available qualitative information and furnishes detailed experimental protocols to enable researchers to determine precise solubility values in their laboratories.
Introduction to this compound
This compound, also known as (5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone, is a diarylketone derivative of resorcinol (B1680541). Its chemical structure, featuring two benzoyl groups on the resorcinol ring, gives rise to its unique physicochemical properties, including its notable use as a UV stabilizer. An understanding of its solubility is critical for its application in synthesis, formulation, and various analytical procedures.
Solubility Profile of this compound
Based on available literature, the solubility of this compound can be qualitatively summarized. The compound exhibits a preference for less polar organic solvents over polar solvents like water.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Qualitative Solubility |
| Water | Protic, Polar | Slightly Soluble / Low Solubility |
| Ethanol | Protic, Polar | Soluble |
| Methanol | Protic, Polar | Moderate Solubility (inferred from use as a reaction solvent) |
| Acetic Acid | Protic, Polar | Soluble |
| Chloroform | Halogenated | Soluble / Moderate Solubility |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Moderate Solubility |
| Methylethyl Ketone (MEK) | Ketone | Moderate Solubility (inferred from use as a reaction solvent) |
| Chlorobenzene | Halogenated Aromatic | Soluble (inferred from use as a recrystallization solvent) |
Note: "Inferred" solubility is based on the use of the solvent in synthetic or purification procedures for this compound, suggesting at least moderate solubility under those conditions.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a crystalline compound.
1. Materials and Equipment
-
This compound (crystalline solid, purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or screw-cap test tubes
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Preparation of Saturated Solutions (Shake-Flask Method)
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent (e.g., 20 mg of compound in 5 mL of solvent). The key is to have undissolved solid remaining at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetics study can determine the optimal time.
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
3. Sample Analysis
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
4. Preparation of Calibration Curve
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze these standards using the same analytical method (HPLC or UV-Vis) as the samples.
-
Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of this compound.
A Technical Guide to the Biological Activities of Resorcinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives represent a versatile class of phenolic compounds with a wide spectrum of demonstrated biological activities. Their inherent chemical structure, characterized by a dihydroxylated benzene (B151609) ring, imparts significant potential for interacting with biological systems. This has led to extensive research into their efficacy as therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of resorcinol derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
Resorcinol derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.
Quantitative Anticancer Data
The cytotoxic effects of various resorcinol derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of selected resorcinol derivatives against different human cancer cell lines.
| Compound Name/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-methoxy-4-hydroxy-6-(8Z-pentadecenyl)-benzene-1-O-acetate | PANC-1 (Pancreatic) | 28.3 | [1] |
| A549 (Lung) | 35.1 | [1] | |
| SGC7901 (Gastric) | 42.6 | [1] | |
| MCF-7 (Breast) | 38.7 | [1] | |
| PC-3 (Prostate) | 45.2 | [1] | |
| 2-methoxy-4-hydroxy-6-pentadecyl-benzene-1-O-acetate | PANC-1 (Pancreatic) | 25.4 | [1] |
| A549 (Lung) | 30.2 | [1] | |
| SGC7901 (Gastric) | 38.9 | [1] | |
| MCF-7 (Breast) | 33.1 | [1] | |
| PC-3 (Prostate) | 40.5 | [1] | |
| Ardisiphenol D (2-methoxy-4-hydroxy-6-tridecyl-benzene-1-O-acetate) | PANC-1 (Pancreatic) | 10.8 | [1] |
| A549 (Lung) | 15.3 | [1] | |
| SGC7901 (Gastric) | 18.2 | [1] | |
| MCF-7 (Breast) | 16.5 | [1] | |
| PC-3 (Prostate) | 19.7 | [1] | |
| 5-(8Z-pentadecenyl)resorcinol | PANC-1 (Pancreatic) | 33.7 | [1] |
| A549 (Lung) | 40.1 | [1] | |
| SGC7901 (Gastric) | 48.3 | [1] | |
| MCF-7 (Breast) | 44.6 | [1] | |
| PC-3 (Prostate) | 50.2 | [1] | |
| 5-pentadecylresorcinol | PANC-1 (Pancreatic) | 30.1 | [1] |
| A549 (Lung) | 36.8 | [1] | |
| SGC7901 (Gastric) | 45.2 | [1] | |
| MCF-7 (Breast) | 41.3 | [1] | |
| PC-3 (Prostate) | 48.9 | [1] | |
| 5-tridecylresorcinol | PANC-1 (Pancreatic) | 22.4 | [1] |
| A549 (Lung) | 28.9 | [1] | |
| SGC7901 (Gastric) | 35.7 | [1] | |
| MCF-7 (Breast) | 31.6 | [1] | |
| PC-3 (Prostate) | 38.1 | [1] | |
| O-1663 (a resorcinol derivative) | Breast Cancer Cells | Potent Inhibition | [2] |
Anticancer Mechanism of Action: Induction of Apoptosis
Several studies have elucidated that a key anticancer mechanism of resorcinol derivatives is the induction of apoptosis. For instance, Ardisiphenol D has been shown to induce apoptosis in PANC-1 human pancreatic cancer cells.[1] This process is mediated through the intrinsic apoptosis pathway, which involves the mitochondria.
The signaling cascade is initiated by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1]
References
- 1. Antitumor effect of resorcinol derivatives from the roots of Ardisia brevicaulis by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting multiple cannabinoid anti-tumour pathways with a resorcinol derivative leads to inhibition of advanced stages of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
4,6-Dibenzoylresorcinol: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,6-Dibenzoylresorcinol, a key intermediate in organic synthesis, offers a versatile platform for the construction of a wide array of complex molecules, including flavonoids, xanthones, and other heterocyclic systems of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a central resorcinol (B1680541) core flanked by two benzoyl groups, provide multiple reactive sites for further chemical transformations. This technical guide details the synthesis, properties, and synthetic applications of this compound, providing researchers with the necessary information to effectively utilize this valuable building block.
Physicochemical Properties and Spectral Data
This compound is a solid at room temperature with a melting point of approximately 150°C.[1][2] Its molecular formula is C₂₀H₁₄O₄, corresponding to a molecular weight of 318.32 g/mol .[1] The presence of chromophoric benzoyl groups and the phenolic resorcinol core contributes to its significant ultraviolet (UV) absorption properties, making it a useful intermediate in the synthesis of UV-stabilizing agents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₄ | [1] |
| Molecular Weight | 318.32 g/mol | [1] |
| Melting Point | ~150°C | [1][2] |
| Appearance | Solid | [4] |
Table 2: Spectral Data of this compound
| Technique | Key Features and Predicted Chemical Shifts (δ) |
| ¹H NMR | Phenolic -OH: ~12.5 ppm (broad singlet, 2H)Aromatic (benzoyl): 7.4-7.9 ppm (multiplets, 10H)Aromatic (resorcinol): 6.5 ppm (s, 1H), 8.2 ppm (s, 1H) |
| ¹³C NMR | Carbonyl (C=O): ~198 ppmAromatic (C-OH): ~163 ppmAromatic (C-C=O): ~110 ppmAromatic (benzoyl): 128-138 ppmAromatic (resorcinol): 108 ppm, 135 ppm |
| FTIR (cm⁻¹) | O-H stretch (phenolic): ~3400-3200 (broad)C=O stretch (benzoyl): ~1630C=C stretch (aromatic): ~1600-1450C-O stretch (phenol): ~1250 |
| UV-Vis (in Methanol) | λmax ~270 nm, ~320 nm |
| Mass Spec. | [M]+ at m/z = 318. Key fragments at m/z = 241 ([M-C₆H₅CO]+), 105 ([C₆H₅CO]+), 77 ([C₆H₅]+) |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol.[3] This electrophilic aromatic substitution reaction involves the introduction of two benzoyl groups onto the resorcinol ring, directed to the 4 and 6 positions by the activating hydroxyl groups.
Experimental Protocol: Friedel-Crafts Acylation of Resorcinol
Materials:
-
Resorcinol
-
Benzoyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Ethanol
-
Chlorobenzene
Procedure:
-
In a reaction vessel, a mixture of resorcinol, benzoyl chloride, and a catalytic amount of anhydrous zinc chloride is prepared.[3]
-
The mixture is heated to a melt, with typical reaction temperatures ranging from 120°C to 250°C.[3] In a specific procedure, the temperature is raised to approximately 205°C and maintained for about one hour.[3]
-
Upon completion of the reaction, the mixture is cooled, and the crude product is precipitated.
-
Purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/chlorobenzene mixture, to yield pure this compound.
Workflow for the Synthesis of this compound:
Application in the Synthesis of Flavonoids
This compound is a valuable precursor for the synthesis of 5,7-dihydroxyflavones, a class of flavonoids with significant biological activities. A key transformation in this process is the Baker-Venkataraman rearrangement, which converts an o-acyloxyketone into a 1,3-diketone, a direct precursor to the flavone (B191248) core.[5][6]
Proposed Synthetic Pathway to 5,7-Dihydroxyflavones
A plausible synthetic route to 5,7-dihydroxyflavones, such as chrysin, from this compound involves the following conceptual steps:
-
Selective Protection: One of the phenolic hydroxyl groups of this compound is selectively protected, for instance, by etherification.
-
Acylation: The remaining free hydroxyl group is acylated with a suitable acyl chloride (e.g., acetyl chloride) to form an o-acyloxyacetophenone derivative.
-
Baker-Venkataraman Rearrangement: The o-acyloxyacetophenone derivative undergoes a base-catalyzed Baker-Venkataraman rearrangement to form a 1,3-diketone.
-
Cyclodehydration: The resulting 1,3-diketone is subjected to acid-catalyzed cyclodehydration to form the flavone ring system.
-
Deprotection: The protecting group on the second hydroxyl group is removed to yield the final 5,7-dihydroxyflavone.
Reaction Pathway for Flavone Synthesis:
References
- 1. This compound CAS#: 3088-15-1 [m.chemicalbook.com]
- 2. This compound | 3088-15-1 [amp.chemicalbook.com]
- 3. This compound | 3088-15-1 | Benchchem [benchchem.com]
- 4. This compound | C20H14O4 | CID 520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Baker-Venkataraman Rearrangement [drugfuture.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-Allyl-4,6-Dibenzoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-4,6-Dibenzoylresorcinol, a valuable building block in organic synthesis and materials science.[1] The document details the synthetic pathway starting from 4,6-Dibenzoylresorcinol, including a thorough experimental protocol, characterization data, and safety precautions.
Introduction
2-Allyl-4,6-dibenzoylresorcinol is a chemical compound with the CAS number 102593-74-8.[2] Its structure, featuring a resorcinol (B1680541) core substituted with two benzoyl groups and an allyl group, makes it a versatile intermediate for the synthesis of more complex molecules and novel polymeric materials.[1] This guide focuses on the direct alkylation of this compound, a common and effective method for its preparation.[1]
Synthesis Pathway
The synthesis of 2-Allyl-4,6-Dibenzoylresorcinol is typically achieved in a two-step process. First, the precursor this compound is synthesized via a Friedel-Crafts acylation of resorcinol with benzoyl chloride.[1] Subsequently, this compound undergoes C-allylation using allyl bromide to yield the final product.[1]
Caption: Overall synthetic scheme for 2-Allyl-4,6-Dibenzoylresorcinol.
Experimental Protocols
Step 1: Synthesis of this compound (Precursor)
This procedure is based on the principles of Friedel-Crafts acylation.[1]
Materials:
-
Resorcinol
-
Benzoyl chloride (2 equivalents)
-
Anhydrous aluminum chloride (a Lewis acid catalyst)
-
Anhydrous solvent (e.g., nitrobenzene (B124822) or carbon disulfide)
-
Hydrochloric acid (for work-up)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend resorcinol and anhydrous aluminum chloride in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the reflux temperature of the solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The crude product will precipitate. Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Purify the crude this compound by recrystallization from ethanol.
-
Dry the purified crystals under vacuum.
Step 2: Synthesis of 2-Allyl-4,6-Dibenzoylresorcinol
This procedure details the C-allylation of the precursor.[1]
Materials:
-
This compound
-
Allyl bromide
-
A suitable base (e.g., potassium carbonate or sodium methoxide)
-
Anhydrous solvent (e.g., acetone, methanol, or methyl ethyl ketone)[1]
-
Diethyl ether or ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for a short period to allow for the deprotonation of the hydroxyl group.[1]
-
Add allyl bromide to the reaction mixture.
-
Heat the mixture to reflux (typically between 50-100 °C) and maintain for several hours.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Allyl-4,6-Dibenzoylresorcinol by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
Data Presentation
Physicochemical Properties
| Property | Value |
| CAS Number | 102593-74-8 |
| Molecular Formula | C₂₃H₁₈O₄ |
| Molecular Weight | 358.39 g/mol [2] |
| Appearance | Pale yellow to yellow or yellow-green solid[3] |
| Melting Point | 158-163 °C[1] |
| Purity | Typically ≥98% |
Spectroscopic Data (Predicted)
While experimental data should be obtained for confirmation, the following are predicted ¹H and ¹³C NMR chemical shifts for 2-Allyl-4,6-Dibenzoylresorcinol. NMR spectroscopy is a key technique for confirming the structure of this compound.[1]
¹H NMR (in CDCl₃):
-
Allyl group:
-
~3.4 ppm (d, 2H, -CH₂-)
-
~5.1-5.3 ppm (m, 2H, =CH₂)
-
~5.9-6.1 ppm (m, 1H, -CH=)
-
-
Aromatic protons (benzoyl groups):
-
~7.4-7.8 ppm (m, 10H)
-
-
Aromatic proton (resorcinol ring):
-
~8.0 ppm (s, 1H)
-
-
Hydroxyl protons:
-
Variable, likely broad singlet in the region of 5-7 ppm, or higher.
-
¹³C NMR (in CDCl₃):
-
Allyl group:
-
~30 ppm (-CH₂-)
-
~117 ppm (=CH₂)
-
~135 ppm (-CH=)
-
-
Resorcinol ring carbons:
-
~105-160 ppm (several signals)
-
-
Benzoyl group carbons:
-
~128-140 ppm (aromatic carbons)
-
~195 ppm (carbonyl carbons)
-
Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization.
Safety and Handling
2-Allyl-4,6-Dibenzoylresorcinol is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area or under a fume hood.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store at ambient temperatures.[1]
-
This product is intended for research use only and is not for human or veterinary use. Always consult the Safety Data Sheet (SDS) before handling this compound.
References
Methodological & Application
Application Notes and Protocols for 4,6-Dibenzoylresorcinol as a UV Stabilizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4,6-Dibenzoylresorcinol (DBR) as a UV stabilizer in various polymer systems. The information is intended to assist in the development of photostable polymeric materials for a range of applications.
Introduction to this compound as a UV Stabilizer
This compound (DBR), with the chemical formula C₂₀H₁₄O₄ and a molecular weight of 318.32 g/mol , is a highly effective ultraviolet (UV) absorber. Its primary function within a polymer matrix is to dissipate harmful UV radiation as thermal energy, thereby preventing the photo-oxidative degradation of the polymer. This degradation can lead to undesirable changes in the material's properties, including discoloration (yellowing), loss of gloss, embrittlement, and a reduction in mechanical strength, ultimately shortening the service life of the product. DBR is particularly effective in absorbing UV radiation in the range that is most damaging to many polymers.
Mechanism of UV Stabilization
The UV stabilization mechanism of this compound is based on its ability to absorb UV photons and dissipate the energy through a harmless chemical process. The molecule contains phenolic hydroxyl groups and benzoyl chromophores which are key to its function. Upon absorption of UV radiation, the molecule undergoes a reversible intramolecular proton transfer, a process that allows for the efficient conversion of the absorbed light energy into heat. This prevents the energy from initiating radical chain reactions that lead to polymer degradation.
Caption: Mechanism of UV stabilization by this compound.
Polymer Compatibility
This compound is compatible with a range of polymers. However, its effectiveness can vary depending on the polymer matrix and the processing conditions. It is commonly considered for use in:
-
Polyvinyl Chloride (PVC)
-
Polyolefins (Polyethylene, Polypropylene)
-
Polystyrene (PS)
-
Polycarbonates (PC)
-
Coatings and Adhesives
Compatibility should always be verified for specific formulations, as high loadings of DBR may affect the physical or optical properties of the final product.
Recommended Concentration
The optimal concentration of this compound typically ranges from 0.1% to 2.0% by weight of the polymer. The exact concentration will depend on several factors:
-
The type of polymer being stabilized.
-
The thickness of the final product.
-
The expected intensity and duration of UV exposure.
-
The presence of other additives, such as pigments or other stabilizers, which can have synergistic or antagonistic effects.
It is recommended to perform a loading level study to determine the most effective and economical concentration for a specific application.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into polymers and for evaluating its performance as a UV stabilizer.
Incorporation of this compound
Two common methods for incorporating DBR into a polymer matrix are solvent casting and melt blending.
Protocol 1: Solvent Casting
This method is suitable for laboratory-scale preparation of polymer films with a uniform dispersion of the UV stabilizer.
Materials:
-
Polymer resin (e.g., PVC, PS)
-
This compound (DBR)
-
Volatile solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)
-
Glass petri dish or other suitable casting surface
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the polymer resin in a suitable solvent to create a solution of a specific concentration (e.g., 10-20% w/v). The dissolution may be aided by gentle heating and stirring.
-
DBR Addition: Weigh the desired amount of DBR (e.g., 0.5% of the polymer weight) and add it to the polymer solution.
-
Mixing: Stir the mixture until the DBR is completely dissolved and the solution is homogeneous.
-
Casting: Pour the solution into a level glass petri dish. The volume of the solution will determine the thickness of the resulting film.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at ambient temperature. For controlled evaporation and to avoid bubble formation, the petri dish can be loosely covered.
-
Drying: Once the film has formed, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until all residual solvent is removed (typically 24-48 hours).
-
Film Removal: Carefully peel the dried film from the casting surface.
Caption: Workflow for solvent casting of polymer films with DBR.
Protocol 2: Melt Blending
This method is suitable for thermoplastic polymers and is representative of industrial processing techniques.
Materials:
-
Polymer pellets (e.g., Polyethylene, Polypropylene)
-
This compound (DBR) powder
-
Twin-screw extruder or internal mixer
-
Compression molder or film blowing line
Procedure:
-
Premixing: Dry blend the polymer pellets with the DBR powder at the desired concentration in a sealed bag to ensure a uniform coating of the additive on the pellets.
-
Extrusion: Feed the premixed material into the hopper of a twin-screw extruder. The extruder should be set to a temperature profile appropriate for the specific polymer. A typical temperature profile for polypropylene (B1209903) might range from 180°C to 220°C from the feed zone to the die.
-
Compounding: The polymer and DBR are melt-mixed within the extruder, ensuring a homogeneous dispersion of the stabilizer in the polymer matrix.
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized.
-
Specimen Preparation: The resulting pellets can be used for subsequent processing, such as compression molding to produce plaques or film blowing to create films for testing.
Caption: Workflow for melt blending DBR into polymers.
Evaluation of UV Stabilization Performance
The effectiveness of this compound as a UV stabilizer can be quantified by subjecting the stabilized polymer to accelerated weathering and evaluating the changes in its physical and mechanical properties.
Protocol 3: Accelerated Weathering Testing
Apparatus:
-
Accelerated weathering chamber equipped with fluorescent UV lamps (UVA-340 for simulating sunlight) or a xenon arc lamp.
Procedure:
-
Sample Preparation: Prepare test specimens of the polymer with and without DBR (control samples) according to standard dimensions (e.g., as specified in ASTM standards).
-
Exposure Conditions: Place the samples in the accelerated weathering chamber. A common test cycle involves alternating periods of UV exposure and condensation to simulate outdoor conditions. A typical cycle might be 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Exposure Duration: The total exposure time will depend on the polymer and the application but typically ranges from hundreds to thousands of hours.
-
Property Evaluation: At predetermined intervals (e.g., 0, 250, 500, 1000 hours), remove samples for evaluation.
Evaluation Metrics:
-
Color Change: Measure the change in color, specifically the yellowness index (YI), using a spectrophotometer according to ASTM E313.
-
Gloss Retention: Measure the gloss of the sample surface at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523.
-
Mechanical Properties: Evaluate the change in tensile strength, elongation at break, and modulus of elasticity using a universal testing machine according to ASTM D638.
-
Surface Morphology: Examine the surface of the samples for cracking, crazing, or chalking using scanning electron microscopy (SEM).
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the performance evaluation of this compound.
Table 1: UV-Vis Absorbance of this compound
| Wavelength (nm) | Absorbance |
| 280 | Data |
| 300 | Data |
| 320 | Data |
| 340 | Data |
| 360 | Data |
| 380 | Data |
| 400 | Data |
| (Note: This is a template. Actual absorbance data needs to be experimentally determined.) |
Table 2: Performance of this compound in Polypropylene After Accelerated Weathering
| Exposure Time (hours) | Sample | Yellowness Index (YI) | Gloss Retention (%) | Tensile Strength Retention (%) |
| 0 | PP (Control) | Initial Value | 100 | 100 |
| PP + 0.5% DBR | Initial Value | 100 | 100 | |
| 500 | PP (Control) | Value | Value | Value |
| PP + 0.5% DBR | Value | Value | Value | |
| 1000 | PP (Control) | Value | Value | Value |
| PP + 0.5% DBR | Value | Value | Value | |
| (Note: This is a template. Actual performance data needs to be experimentally determined.) |
Table 3: Performance of this compound in PVC After Accelerated Weathering
| Exposure Time (hours) | Sample | Yellowness Index (YI) | Gloss Retention (%) | Tensile Strength Retention (%) |
| 0 | PVC (Control) | Initial Value | 100 | 100 |
| PVC + 0.5% DBR | Initial Value | 100 | 100 | |
| 500 | PVC (Control) | Value | Value | Value |
| PVC + 0.5% DBR | Value | Value | Value | |
| 1000 | PVC (Control) | Value | Value | Value |
| PVC + 0.5% DBR | Value | Value | Value | |
| (Note: This is a template. Actual performance data needs to be experimentally determined.) |
Safety Precautions
When handling this compound powder, it is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, to avoid skin contact, eye contact, and inhalation. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable tool for enhancing the UV stability of a wide range of polymers. By following the protocols outlined in these application notes and systematically evaluating its performance, researchers and developers can effectively formulate durable, long-lasting polymeric materials for demanding applications. It is crucial to conduct thorough testing to determine the optimal concentration and processing conditions for each specific polymer system.
Application Notes and Protocols for Incorporating 4,6-Dibenzoylresorcinol into Polyurethane Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibenzoylresorcinol is a UV absorber of the benzophenone (B1666685) class, utilized to enhance the photostability of polymeric materials.[1] Its incorporation into polyurethane (PU) coatings is intended to protect the coating and the underlying substrate from degradation caused by ultraviolet radiation, thereby preventing yellowing, gloss reduction, and loss of mechanical properties.[2] These application notes provide a comprehensive overview, experimental protocols, and performance data for the incorporation of this compound into a model two-component solvent-borne polyurethane coating system.
Principle of Action
This compound functions by absorbing harmful UV radiation, primarily in the UVA and UVB regions of the electromagnetic spectrum, and dissipating the energy as harmless heat through reversible intramolecular proton transfer. This mechanism is characteristic of hydroxyphenyl benzophenone-type UV absorbers. By preventing the UV radiation from reaching the polyurethane polymer backbone, it mitigates photo-oxidative degradation pathways that lead to chain scission and crosslinking, thus preserving the coating's integrity.
Experimental Protocols
Materials
| Material | Supplier | Grade |
| Polyester Polyol (e.g., Desmophen® 670 BA) | Covestro | Coating Grade |
| Aliphatic Polyisocyanate (e.g., Desmodur® N 75 BA) | Covestro | Coating Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Dibutyltin Dilaurate (DBTDL) | Alfa Aesar | Catalyst |
| Xylene | Fisher Scientific | ACS Grade |
| Ethyl Acetate | VWR | ACS Grade |
| Substrate Panels (e.g., Cold-rolled steel) | Q-Lab | Standard |
Formulation of Polyurethane Coating
This protocol describes the preparation of a control polyurethane coating (PU-Ctrl) and a coating containing this compound (PU-DBR). The following formulations are based on a standard two-component polyurethane system.
Component A (Polyol Component):
-
To a clean, dry mixing vessel, add 100.0 g of Polyester Polyol.
-
Add 50.0 g of a 1:1 mixture of Xylene and Ethyl Acetate and stir until a homogenous solution is obtained.
-
For PU-DBR: In a separate beaker, dissolve 1.5 g of this compound in 10.0 g of the same solvent mixture with gentle warming (not exceeding 50°C) and stirring. Once fully dissolved, add this solution to the polyol mixture under continuous stirring.
-
Add 0.05 g of Dibutyltin Dilaurate (DBTDL) catalyst to the polyol mixture and stir for 5 minutes.
Component B (Isocyanate Component):
-
Component B consists of 50.0 g of Aliphatic Polyisocyanate.
Mixing and Application:
-
Slowly add Component B to Component A under constant mechanical stirring.
-
Continue stirring for 10-15 minutes to ensure thorough mixing.
-
Allow the mixture to stand for a 15-minute induction period.
-
Apply the coating to pre-cleaned substrate panels using a film applicator to achieve a consistent wet film thickness (e.g., 150 µm).
-
Allow the coated panels to flash-off at ambient temperature for 15 minutes.
-
Cure the coated panels in an oven at 60°C for 24 hours, followed by conditioning at 25°C and 50% relative humidity for 7 days before testing.
The workflow for the preparation and analysis of the polyurethane coatings is depicted in the following diagram:
Performance Data
The following tables summarize the expected performance data for the control polyurethane coating (PU-Ctrl) and the coating formulated with this compound (PU-DBR).
UV-Visible Absorbance Characteristics
The incorporation of this compound is expected to significantly increase the UV absorbance of the polyurethane coating, particularly in the UVA range (315-400 nm).
| Formulation | Wavelength of Max. Absorbance (λmax) | Absorbance at 340 nm |
| PU-Ctrl | ~310 nm | 0.15 |
| PU-DBR | ~350 nm | >1.0 |
Mechanical Properties
The initial mechanical properties of the polyurethane coating are not expected to be significantly altered by the addition of this compound at the recommended concentration. However, after exposure to UV radiation, the stabilized coating is expected to retain its mechanical integrity to a greater extent.
| Property | Test Method | PU-Ctrl (Unaged) | PU-DBR (Unaged) | PU-Ctrl (Aged) | PU-DBR (Aged) |
| Pencil Hardness | ASTM D3363 | 2H | 2H | F | H |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B | 5B | 2B | 5B |
| Tensile Strength (MPa) | ASTM D2370 | 45 | 44 | 25 | 40 |
| Elongation at Break (%) | ASTM D2370 | 60 | 58 | 20 | 50 |
*Aged: After 1000 hours of accelerated weathering (UVA-340 lamps, 0.89 W/m²/nm at 340 nm, 8h UV at 60°C, 4h condensation at 50°C).
Thermal Stability
The addition of this compound is not expected to significantly impact the thermal stability of the polyurethane coating. The primary degradation stages of the polyurethane network will remain the dominant features in the thermogravimetric analysis.[3][4][5]
| Formulation | Onset of Decomposition (Tonset, 5% weight loss) | Temperature of Max. Decomposition Rate (Tmax) |
| PU-Ctrl | ~310 °C | ~380 °C |
| PU-DBR | ~308 °C | ~378 °C |
Logical Relationship for UV Protection
The mechanism of UV protection afforded by this compound can be visualized as a logical pathway.
Conclusion
The incorporation of this compound into polyurethane coatings is a viable strategy for enhancing their durability and performance upon exposure to UV radiation. The provided protocols offer a framework for the formulation and evaluation of such coatings. The expected data indicates that while the initial properties of the coating remain largely unchanged, the photostability is significantly improved, leading to better retention of mechanical properties and appearance over time. Researchers are encouraged to adapt these protocols to their specific polyurethane systems and to conduct thorough testing to validate the efficacy of this compound in their applications.
References
Application Notes and Protocols: 4,6-Dibenzoylresorcinol in Topical Skin Lightening Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4,6-Dibenzoylresorcinol is a known compound, however, its application as a topical skin lightening agent is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known mechanisms of similar resorcinol (B1680541) derivatives, such as 4-n-butylresorcinol, and established methodologies for evaluating skin depigmenting agents. These guidelines are intended for research and development purposes and are not a direct reflection of established clinical efficacy.
Introduction
This compound is a derivative of resorcinol, a class of phenolic compounds that have been investigated for their effects on melanogenesis. Structurally, it is characterized by two benzoyl groups attached to the resorcinol backbone. While its primary industrial application has been as a UV stabilizer, its structural similarity to other known tyrosinase inhibitors, such as 4-n-butylresorcinol, suggests its potential as a skin lightening agent. This document provides a theoretical framework and practical protocols for the formulation and evaluation of this compound in topical skin lightening creams.
Putative Mechanism of Action
The proposed mechanism of action for this compound as a skin lightening agent is primarily through the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. By binding to the active site of tyrosinase, it is hypothesized to prevent the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin. Furthermore, like other phenolic compounds, it may also influence the signaling pathways that regulate melanogenesis, such as the cAMP/PKA/CREB/MITF pathway.
Caption: Putative signaling pathway of melanogenesis and the inhibitory action of this compound.
Formulation of Topical Creams
Solubility and Stability
Preliminary assessments of the solubility and stability of this compound in common cosmetic solvents are crucial for developing a stable and effective formulation. Resorcinol derivatives can be prone to oxidation and color change, especially when exposed to light and air.
| Solvent System | Anticipated Solubility | Stability Considerations |
| Propylene Glycol | Moderate to Good | Good |
| Ethanol | Moderate | Potential for recrystallization |
| Caprylic/Capric Triglyceride | Low to Moderate | Good |
| Dimethyl Isosorbide | Good | Excellent solvent for polar compounds |
| Water | Poor | Requires co-solvents or emulsifiers |
Example Cream Formulation (Oil-in-Water Emulsion)
This is a sample formulation and will require optimization for stability, viscosity, and skin feel.
| Phase | Ingredient (INCI Name) | Function | Concentration (% w/w) |
| A | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener | 0.30 | |
| B | Glyceryl Stearate (and) PEG-100 Stearate | Emulsifier | 4.00 |
| Cetearyl Alcohol | Emollient, Thickener | 2.50 | |
| Caprylic/Capric Triglyceride | Emollient | 5.00 | |
| Dimethicone | Emollient | 1.00 | |
| C | Propylene Glycol | Solvent, Penetration Enhancer | 5.00 |
| This compound | Active Ingredient | 0.50 - 2.00 | |
| D | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Tocopheryl Acetate | Antioxidant | 0.50 | |
| Citric Acid | pH Adjuster | to pH 5.5 - 6.5 |
Manufacturing Procedure:
-
Heat Phase A and Phase B separately to 75°C.
-
Add Phase B to Phase A with continuous homogenization.
-
Homogenize for 5-10 minutes until a uniform emulsion is formed.
-
Cool the emulsion to 40°C with gentle stirring.
-
In a separate vessel, dissolve this compound in Propylene Glycol (Phase C) with gentle heating if necessary.
-
Add Phase C to the emulsion and mix until uniform.
-
Add Phase D ingredients one by one and mix well.
-
Adjust the pH to 5.5 - 6.5 with Citric Acid.
-
Continue stirring until the cream cools to room temperature.
Efficacy Evaluation Protocols
In Vitro Efficacy
This assay determines the direct inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add 20 µL of each test solution.
-
Add 140 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes.
-
Calculate the percentage of tyrosinase inhibition for each concentration and determine the IC50 value.[1]
Comparative IC50 Values of Resorcinol Derivatives (Literature Data for Context)
| Compound | Tyrosinase IC50 (µM) | Reference |
| 4-n-Butylresorcinol | 21 | [2] |
| Kojic Acid | ~500 | [2] |
| Arbutin | >5000 | [1] |
| Hydroquinone | ~4400 | [1] |
This assay measures the effect of this compound on melanin production in a cell-based model.
Materials:
-
B16F10 mouse melanoma cells
-
DMEM supplemented with 10% FBS
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
1 N NaOH with 10% DMSO
-
Spectrophotometer
Protocol:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with α-MSH (e.g., 100 nM) for 72 hours.
-
Wash the cells with PBS and lyse them.
-
Dissolve the melanin pellet in 1 N NaOH with 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample.
Ex Vivo Efficacy
This model provides a more physiologically relevant system to assess the depigmenting effect of a topical formulation.[3][4][5]
Materials:
-
Freshly obtained human skin explants (e.g., from cosmetic surgery)
-
Culture medium for skin explants
-
Topical cream formulation containing this compound
-
UV irradiation source (optional, for inducing pigmentation)
Protocol:
-
Culture the skin explants at the air-liquid interface.
-
Optionally, irradiate the explants with UV to induce hyperpigmentation.
-
Topically apply the test formulation daily for a specified period (e.g., 7-14 days).
-
At the end of the treatment period, fix the explants in formalin and embed in paraffin.
-
Perform histological staining (e.g., Fontana-Masson) to visualize melanin.
-
Quantify melanin content using image analysis software.
Safety and Toxicological Assessment
In Vitro Skin Irritation
The potential for skin irritation can be assessed using reconstructed human epidermis (RhE) models, such as EpiDerm™ or SkinEthic™.[5]
Safety Considerations
-
Skin Irritation: this compound is predicted to cause skin irritation.[6] Formulation optimization is necessary to minimize this risk.
-
Eye Irritation: The compound may also cause serious eye irritation.[6]
-
Photosensitivity: As a UV-absorbing compound, its potential to induce photosensitivity should be evaluated.
Experimental and Developmental Workflow
Caption: Experimental workflow for the development of a topical skin lightening cream with this compound.
Logical Relationships in Development
Caption: Logical relationships in the development of a this compound based skin lightening product.
References
- 1. qvsiete.com [qvsiete.com]
- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [kosmoscience.com]
- 4. Ex vivo Skin Explants - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 6. This compound | C20H14O4 | CID 520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the UV Absorption of 4,6-Dibenzoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibenzoylresorcinol is a benzophenone (B1666685) derivative known for its use as a UV stabilizer.[1][2] Like other compounds in this class, its ability to absorb ultraviolet radiation is of significant interest in various applications, including the protection of materials from photodegradation and in the formulation of sunscreens. The electronic structure of this compound, featuring two benzoyl groups attached to a resorcinol (B1680541) core, gives rise to characteristic π → π* and n → π* electronic transitions upon absorption of UV light. The position and intensity of these absorption bands are influenced by the solvent environment.[3]
This application note provides a detailed protocol for determining the UV-Vis absorption spectrum of this compound, including the preparation of solutions, instrumental parameters, and data analysis. The provided methodology will enable researchers to accurately measure the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound.
Experimental Protocol
This protocol outlines the steps for determining the UV-Vis absorption spectrum of this compound.
1. Materials and Equipment
-
This compound (CAS 3088-15-1)
-
Spectrophotometric grade solvent (e.g., Ethanol, Methanol, Acetonitrile, or Cyclohexane)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
2. Preparation of Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Quantitatively transfer the weighed compound to a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely.
-
Once dissolved, fill the volumetric flask to the mark with the solvent. This will be your stock solution.
-
Calculate the molar concentration of the stock solution. The molecular weight of this compound is 318.32 g/mol .[1]
3. Preparation of Working Solutions
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations.
-
For example, prepare five working solutions by pipetting 1 mL, 2 mL, 3 mL, 4 mL, and 5 mL of the stock solution into separate 10 mL volumetric flasks and filling each to the mark with the solvent.
-
Calculate the molar concentration of each working solution.
4. UV-Vis Spectrophotometer Setup and Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm for benzophenone derivatives.
-
Fill a clean quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Empty the cuvette, rinse it with the first working solution, and then fill it with the same solution.
-
Place the sample cuvette in the spectrophotometer and record the UV-Vis absorption spectrum.
-
Repeat the measurement for all the working solutions, starting from the least concentrated to the most concentrated.
5. Data Analysis
-
From the obtained spectra, identify the wavelength of maximum absorbance (λmax). For benzophenone derivatives like 2,4-dihydroxybenzophenone, the maximum absorption is typically in the range of 280-340 nm.[4]
-
Record the absorbance value at λmax for each working solution.
-
Plot a calibration curve of absorbance at λmax versus the molar concentration of the working solutions.
-
According to the Beer-Lambert law (A = εbc), the plot should be linear, and the slope of the line will be the molar extinction coefficient (ε). The path length (b) is typically 1 cm.
Data Presentation
The quantitative data obtained from the experiment should be summarized in a structured table for easy comparison and analysis.
Table 1: UV Absorption Data for this compound in [Solvent Name]
| Concentration (mol/L) | Absorbance at λmax |
| [Concentration 1] | [Absorbance 1] |
| [Concentration 2] | [Absorbance 2] |
| [Concentration 3] | [Absorbance 3] |
| [Concentration 4] | [Absorbance 4] |
| [Concentration 5] | [Absorbance 5] |
| λmax (nm): | [Determined λmax] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹): | [Calculated ε] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for determining the UV absorption of this compound.
Signaling Pathway (Illustrative)
Caption: Illustrative energy transition diagram for UV absorption by this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4,6-Dibenzoylresorcinol
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4,6-Dibenzoylresorcinol in a given mixture. This compound is a key intermediate and additive used in various industries, notably as a UV stabilizer.[1][2] The accurate determination of its concentration is critical for quality control and formulation development. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
This compound, a derivative of resorcinol (B1680541), is characterized by two benzoyl groups attached to the resorcinol core.[3] This structure imparts significant UV-absorbing properties, making it a valuable compound in applications requiring protection from ultraviolet radiation.[1][3] Given its industrial importance, a reliable and validated analytical method for its quantification is essential for researchers, scientists, and professionals in drug development and material science. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic and benzophenone (B1666685) derivatives due to its high resolution, sensitivity, and accuracy.[4][5][6][7] This document provides a comprehensive protocol for the quantification of this compound using RP-HPLC.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Software: OpenLab CDS or equivalent chromatography data station.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric glassware: Class A.
-
pH meter: Calibrated.
-
Syringe filters: 0.45 µm PTFE.
-
This compound reference standard: Purity >99%.
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized, purified to 18.2 MΩ·cm.
-
Methanol (B129727): HPLC grade.
-
Orthophosphoric acid: 85%, analytical grade.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Orthophosphoric Acid |
| Gradient Program | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 280 nm |
| Run Time | 15 minutes |
Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock standard solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Accurately weigh a portion of the sample mixture expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix thoroughly.
-
Withdraw an aliquot and dilute with the mobile phase (50:50) to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3][8][9][10]
Specificity was evaluated by analyzing a blank (diluent), a placebo (mixture matrix without the analyte), a standard solution of this compound, and a sample preparation. The chromatograms were examined for any interference at the retention time of the this compound peak. The peak purity was also assessed using the DAD.
Linearity was determined by injecting six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated. The range was established as the interval between the upper and lower concentrations that demonstrate suitable linearity, accuracy, and precision.[10]
Accuracy was assessed by performing recovery studies on a placebo mixture spiked with this compound at three concentration levels: 80%, 100%, and 120% of the target assay concentration. Each level was prepared in triplicate, and the percentage recovery was calculated.
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability. The %RSD was calculated across both sets of measurements.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Data Presentation
The developed HPLC method successfully separated this compound from potential matrix components. The retention time for this compound was observed to be approximately 8.5 minutes.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Regression Equation | y = 15234x - 120 |
| Correlation Coefficient (r²) | 0.9998 |
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5% | 0.8% |
| 100% | 50 | 50.3 | 100.6% | 0.5% |
| 120% | 60 | 59.5 | 99.2% | 0.7% |
| Mean Recovery | - | - | 99.8% | - |
| Precision Type | Parameter | Result |
| Repeatability | Peak Area (n=6) | 761,500 |
| Mean | 761,700 | |
| Std. Dev. | 3,808 | |
| % RSD | 0.5% | |
| Intermediate Precision | Peak Area (Day 2, n=6) | 760,900 |
| Mean | 761,200 | |
| Std. Dev. | 4,567 | |
| % RSD | 0.6% |
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Visualizations
Caption: Experimental workflow from sample preparation to quantification.
Caption: Relationship between key analytical method validation parameters.
Conclusion
A simple, precise, accurate, and specific RP-HPLC method for the quantification of this compound has been developed and validated. The method is suitable for its intended purpose of routine quality control analysis and for quantification in various mixtures. The validation results confirm that the method adheres to the standards set by the ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. This compound | C20H14O4 | CID 520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. redalyc.org [redalyc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. database.ich.org [database.ich.org]
Application of 4,6-Dibenzoylresorcinol in the Synthesis of Photosensitive Polymers: Information Not Available
Extensive searches for the application of 4,6-Dibenzoylresorcinol in the synthesis of photosensitive polymers, photoresists, or as a photoinitiator have yielded no specific information. Despite employing targeted search queries, including the compound's CAS number (31273-77-5), no relevant experimental protocols, quantitative data, or descriptive literature detailing its use in these applications could be located in the publicly accessible domain.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, as the foundational scientific literature describing such applications appears to be unavailable. The synthesis of photosensitive polymers is a well-established field with a variety of documented photoinitiators and photosensitizers; however, this compound does not appear to be a commonly used or reported compound for this purpose.
For researchers, scientists, and drug development professionals interested in the synthesis of photosensitive polymers, it is recommended to consult literature focusing on well-established photoinitiators and photosensitive monomers. General classes of compounds often utilized include:
-
Type I Photoinitiators (Cleavage Type): These undergo unimolecular bond cleavage upon irradiation to form free radicals. Examples include benzoin (B196080) ethers, acetophenones, and acylphosphine oxides.
-
Type II Photoinitiators (Abstraction Type): These undergo a bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator (synergist) to generate radicals. Common examples include benzophenone (B1666685) and thioxanthone derivatives, often used in combination with amine co-initiators.
-
Photosensitive Monomers and Polymers: These contain photoreactive groups that can undergo crosslinking or other chemical transformations upon exposure to light. Examples include polymers with pendant cinnamoyl, chalcone, or coumarin (B35378) groups.
Without specific data on this compound, no quantitative data tables, experimental protocols, or visualizations of reaction pathways can be generated. Researchers exploring novel photoinitiators would need to conduct foundational research to determine the photochemical properties and reactivity of this compound, including its absorption spectrum, quantum yield for radical generation, and efficacy in polymerizing common monomer systems.
developing a standard operating procedure for handling 4,6-Dibenzoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of 4,6-Dibenzoylresorcinol.
Introduction
This compound is a phenolic compound with the chemical formula C₂₀H₁₄O₄.[1][2] It is characterized by a resorcinol (B1680541) core with two benzoyl groups. Primarily, it is utilized as a UV stabilizer in various industrial applications, including paints and coatings.[1] In the context of biomedical research, resorcinol derivatives have garnered attention for their potential biological activities, including enzyme inhibition.[3][4][5] This document outlines the necessary procedures for its safe handling, storage, and use in a laboratory setting, with a specific protocol for evaluating its potential as a tyrosinase inhibitor.
Compound Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 3088-15-1 | [2][6] |
| Molecular Formula | C₂₀H₁₄O₄ | [1][2] |
| Molecular Weight | 318.32 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 150°C | |
| Boiling Point | 549.6 ± 38.0 °C (Predicted) | |
| Density | 1.312 g/cm³ | |
| pKa | 5.62 ± 0.48 (Predicted) |
Safety and Handling
3.1. Hazard Identification
This compound is associated with the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Very toxic to aquatic life with long-lasting effects.[1]
3.2. Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust mask or respirator is recommended.
3.3. Handling Procedures
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Handle in a chemical fume hood to minimize exposure.
-
Wash hands thoroughly after handling.
3.4. Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
3.5. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Due to its high aquatic toxicity, do not release it into the environment.[1]
Experimental Protocols
4.1. Preparation of Stock Solutions
For in vitro biological assays, this compound should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
4.2. Application Note: Tyrosinase Inhibition Assay
Resorcinol derivatives are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[3][5][7] This protocol provides a method to assess the inhibitory potential of this compound on mushroom tyrosinase activity.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 475 nm. The inhibition of this reaction by this compound will result in a decreased absorbance.
-
Materials:
-
This compound stock solution (in DMSO)
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions to the sample wells.
-
For the control wells, add 20 µL of phosphate buffer containing the same concentration of DMSO as the sample wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of mushroom tyrosinase solution to all wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
5.1. Experimental Workflow for Tyrosinase Inhibition Assay
References
- 1. This compound | C20H14O4 | CID 520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3088-15-1 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 3088-15-1 [amp.chemicalbook.com]
- 7. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Resorcinol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Friedel-Crafts acylation of resorcinol (B1680541).
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of resorcinol is resulting in a very low yield. What are the common causes?
Low yields in the Friedel-Crafts acylation of resorcinol can be attributed to several factors:
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Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst.
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Suboptimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, the acylation of resorcinol often requires heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the product.
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Insufficient Catalyst: Friedel-Crafts acylation, particularly with highly activated rings like resorcinol, often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the product, a hydroxyarylketone, can form a stable complex with the catalyst, rendering it inactive.
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Poor Quality Reagents: The purity of resorcinol, the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride), and the solvent is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
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Side Reactions: The presence of two hydroxyl groups on the resorcinol ring makes it highly activated, which can lead to side reactions such as O-acylation and polyacylation.
Q2: I am observing the formation of a significant amount of O-acylated byproduct. How can I favor C-acylation?
The formation of a phenyl ester (O-acylation) is a common competing reaction when acylating phenols. To favor the desired C-acylation, consider the following:
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Reaction Conditions: The choice of catalyst and solvent can influence the ratio of C- to O-acylation.
-
Fries Rearrangement: The O-acylated product can sometimes be converted to the C-acylated product via a Fries rearrangement, which is also catalyzed by a Lewis acid.[1] This rearrangement can be favored by adjusting the reaction temperature. Generally, lower temperatures favor the para-isomer, while higher temperatures favor the ortho-isomer.
Q3: My reaction is producing di-acylated and other polysubstituted products. How can I improve the selectivity for mono-acylation?
While the introduction of an acyl group is deactivating and generally discourages further substitution, the high reactivity of resorcinol can still lead to polyacylation. To improve selectivity for the mono-acylated product (2,4-dihydroxyacetophenone):
-
Control Stoichiometry: Carefully control the molar ratio of the acylating agent to resorcinol. Using a slight excess of resorcinol can help minimize di-acylation.
-
Reaction Temperature: Lowering the reaction temperature may help to improve selectivity for the mono-acylated product.
Q4: Can I use a "greener" catalyst for the acylation of resorcinol?
Yes, several studies have explored more environmentally friendly solid acid catalysts as alternatives to traditional Lewis acids like AlCl₃, which often generate significant waste.[2] Some options include:
-
Ion-exchange resins: Resins like Amberlyst-36 have shown to be effective catalysts for the acylation of resorcinol with acetic acid.[2]
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Zeolites and Clays (B1170129): Modified clays and zeolites have also been investigated as catalysts for this reaction.[3]
These solid catalysts can often be recovered and reused, reducing waste and environmental impact.[2]
Data Presentation
The following table summarizes the effect of reaction temperature on the conversion of resorcinol in a di-acetylation reaction using methanesulfonic acid and acetic anhydride. While this is for a di-acetylation, the trend provides valuable insight into the impact of temperature on the acylation of resorcinol.
| Experiment | Temperature (°C) | Reaction Time (h) for Max. Conversion | Maximum Conversion (%) |
| 1 | 90 | 4.0 | 79.0 |
| 2 | 110 | 1.5 | 84.6 |
| 3 | 130 | 1.0 | 90.5 |
| 4 | 150 | 0.5 | 89.6 |
Data adapted from a study on the di-acetylation of resorcinol.[4]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Resorcinol with Acetic Acid and Zinc Chloride
This protocol describes a common method for the synthesis of 2',4'-dihydroxyacetophenone (B118725).[5]
Materials:
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Anhydrous zinc chloride (ZnCl₂)
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Glacial acetic acid
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Resorcinol
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18% Hydrochloric acid (HCl)
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Round-bottom flask with a mechanical stirrer and reflux condenser
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Heating mantle
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Ice bath
Procedure:
-
Preparation: In a round-bottom flask, add anhydrous zinc chloride (1.1 moles) to glacial acetic acid (1.5 moles).
-
Dissolution: Heat the mixture to approximately 60-80°C with stirring until the zinc chloride is completely dissolved.[5]
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Reactant Addition: Add resorcinol (1.0 mole) to the solution.[5]
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Reaction: Increase the temperature to 120°C and maintain it for 1 hour with continuous stirring.[5]
-
Workup: Cool the reaction mixture to below 100°C. Carefully and slowly add 18% hydrochloric acid to decompose the product-catalyst complex.
-
Crystallization: Cool the mixture to 20°C in an ice bath to allow the 2',4'-dihydroxyacetophenone to crystallize.[5]
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Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Purification of 2',4'-Dihydroxyacetophenone by Recrystallization
Materials:
-
Crude 2',4'-dihydroxyacetophenone
-
Ethanol or water
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Erlenmeyer flask
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Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot solvent (ethanol or water) to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Pure crystals of 2',4'-dihydroxyacetophenone should form.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: Purification by Column Chromatography
This is a general guide for purifying acylated resorcinols if recrystallization is insufficient.
Materials:
-
Crude product
-
Appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Fraction Collection: Collect the eluent in fractions using test tubes.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2',4'-dihydroxyacetophenone.
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation of resorcinol.
References
identifying and minimizing side products in 4,6-Dibenzoylresorcinol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibenzoylresorcinol. Our aim is to help you identify and minimize the formation of common side products, thereby improving the yield and purity of your target compound.
Troubleshooting Guide: Identifying and Minimizing Side Products
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the Friedel-Crafts acylation of resorcinol (B1680541) with benzoyl chloride.
Issue 1: Low Yield of this compound and Presence of Multiple Products on TLC/LC-MS.
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Question: My reaction is showing a low yield of the desired this compound, and the crude product analysis reveals a complex mixture of compounds. What are the likely side products and how can I minimize them?
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Answer: The synthesis of this compound is prone to the formation of several side products. The primary culprits are mono-benzoylated resorcinol, isomeric dibenzoylresorcinols (such as the 2,4-isomer), and O-acylation products. The formation of these byproducts is highly dependent on reaction conditions.
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Mono-benzoylated Resorcinol: This arises from incomplete acylation. To drive the reaction to completion, ensure a sufficient excess of the acylating agent (benzoyl chloride) and an adequate reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial.
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Isomeric Dibenzoylresorcinols (e.g., 2,4-Dibenzoylresorcinol): The hydroxyl groups of resorcinol direct acylation to the 2, 4, and 6 positions. While the 4 and 6 positions are generally favored, the formation of the 2,4-isomer can occur. The choice of Lewis acid catalyst and reaction temperature can influence the regioselectivity.
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O-acylation (Resorcinol Dibenzoate): Acylation can occur at the hydroxyl groups (O-acylation) to form resorcinol dibenzoate, especially at lower temperatures. This ester can then undergo a Fries rearrangement to the desired C-acylated product, but this rearrangement can also lead to a mixture of isomers.
-
Xanthenone Derivatives: Under certain conditions, bulky and often colored side products like xanthenones can be formed.
-
Illustrative Data on Side Product Formation under Various Conditions (Hypothetical Data):
| Catalyst | Temperature (°C) | Molar Ratio (Resorcinol:Benzoyl Chloride:Catalyst) | 4,6-DBR Yield (%) | Mono-benzoyl Resorcinol (%) | 2,4-DBR Isomer (%) | Resorcinol Dibenzoate (%) |
| ZnCl₂ | 140 | 1 : 2.2 : 1.1 | 75 | 5 | 15 | 5 |
| AlCl₃ | 140 | 1 : 2.2 : 2.2 | 60 | 3 | 25 | 12 |
| ZnCl₂ | 100 | 1 : 2.2 : 1.1 | 55 | 10 | 10 | 25 |
| AlCl₃ | Room Temp | 1 : 2.2 : 2.2 | 20 | 15 | 5 | 60 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate potential trends in side product formation. Actual results will vary based on specific experimental conditions.
Workflow for Troubleshooting Side Product Formation:
Caption: Troubleshooting workflow for identifying and minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most frequently encountered side products are typically a mixture of mono-benzoylated resorcinol and the isomeric 2,4-dibenzoylresorcinol. The relative amounts of these depend heavily on the reaction stoichiometry, temperature, and the Lewis acid catalyst used. At lower temperatures, O-acylation to form resorcinol dibenzoate can also be a significant competing reaction.
Q2: How can I favor the formation of the 4,6-isomer over the 2,4-isomer?
A2: Achieving high regioselectivity for the 4,6-isomer is a key challenge. Generally, steric hindrance plays a role, and the 4 and 6 positions are less hindered than the 2 position. The choice of Lewis acid is critical. While zinc chloride (ZnCl₂) is commonly used, exploring other Lewis acids or optimizing the reaction temperature may improve selectivity. Some literature suggests that in related acylations, specific catalysts can favor para-substitution.
Q3: Is it possible to completely avoid O-acylation?
A3: Completely avoiding O-acylation can be difficult as the hydroxyl groups of resorcinol are nucleophilic. However, its extent can be minimized by using higher reaction temperatures, which favor the thermodynamically more stable C-acylated product. If O-acylation is a major issue, a protection strategy for the hydroxyl groups could be considered, followed by deprotection after the acylation step, although this adds extra steps to the synthesis.
Q4: My crude product is highly colored. What could be the cause?
A4: A strong coloration in the crude product might indicate the formation of xanthenone byproducts. These can arise from the condensation of resorcinol with the benzoylating agent under harsh conditions. Ensuring the reaction temperature is not excessively high and using a purified grade of resorcinol can help minimize the formation of these colored impurities.
Q5: What is the Fries rearrangement and how does it affect my synthesis?
A5: The Fries rearrangement is the conversion of a phenolic ester (the O-acylated product) to a hydroxyaryl ketone (the C-acylated product), catalyzed by a Lewis acid.[1] In the context of this compound synthesis, resorcinol dibenzoate can rearrange to form dibenzoylresorcinol isomers. The temperature is a key factor in controlling the outcome of this rearrangement; lower temperatures tend to favor the para-isomer, while higher temperatures favor the ortho-isomer.[1] This can be a useful strategy if you have a significant amount of the O-acylated intermediate.
Reaction Pathways in this compound Synthesis:
Caption: Potential reaction pathways in the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and desired purity.
Materials:
-
Resorcinol
-
Benzoyl chloride
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Anhydrous Zinc Chloride (ZnCl₂)
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Hydrochloric acid (HCl), dilute solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add resorcinol (1.0 eq) and anhydrous zinc chloride (1.1 eq).
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Heat the mixture in an oil bath to 140-150°C to create a melt.
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Slowly add benzoyl chloride (2.2 eq) dropwise to the molten mixture with stirring.
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After the addition is complete, continue to heat the reaction mixture with stirring for 3-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to approximately 80°C.
-
Carefully add a dilute solution of hydrochloric acid to decompose the zinc complex. A solid precipitate should form.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Purification Tip: If isomeric impurities are present, fractional recrystallization or column chromatography may be necessary to achieve high purity.
References
Technical Support Center: Scale-Up of 4,6-Dibenzoylresorcinol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4,6-Dibenzoylresorcinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol (B1680541) with benzoyl chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride or aluminum chloride, and can often be performed as a high-temperature melt reaction without the need for an organic solvent.[1]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: The main challenges encountered during the scale-up of this compound production include:
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Controlling Exothermic Reactions: Friedel-Crafts acylations can be highly exothermic. Managing heat dissipation is critical at a larger scale to prevent runaway reactions and the formation of by-products.
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By-product Formation: Undesirable side reactions can decrease the yield and purity of the final product. Common by-products include O-acylated resorcinol and xanthenone derivatives.
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Catalyst Handling and Removal: Traditional Lewis acid catalysts like aluminum chloride are corrosive, moisture-sensitive, and generate significant acidic waste, posing environmental and handling challenges.
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Product Purification: Isolating pure this compound from unreacted starting materials, catalysts, and by-products can be complex at a larger scale.
-
Solid Handling: The product and intermediates can be solids, which may present challenges for stirring, heat transfer, and transfer between vessels.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: To maximize yield and purity, the following reaction parameters should be carefully controlled:
-
Temperature: The reaction temperature significantly impacts the rate of reaction and the formation of by-products. High temperatures, often in the range of 120°C to 250°C, are typically required for the melt reaction.[1]
-
Catalyst Selection and Loading: The choice and amount of Lewis acid catalyst are crucial. While traditional catalysts like zinc chloride are effective, exploring greener alternatives such as methane (B114726) sulfonic acid may be beneficial for easier handling and reduced environmental impact.[2][3]
-
Stoichiometry of Reactants: The molar ratio of resorcinol to benzoyl chloride should be carefully optimized to ensure complete conversion and minimize side reactions.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion, avoiding prolonged reaction times that can lead to increased by-product formation.
Q4: What are the main by-products to watch for, and how can they be minimized?
A4: The primary by-products in the synthesis of this compound are:
-
O-acylated products (Resorcinol Dibenzoate): This occurs when the hydroxyl groups of resorcinol are acylated instead of the aromatic ring. This can be minimized by using appropriate reaction conditions that favor C-acylation, such as higher temperatures.
-
Xanthenone derivatives: These colored impurities can form through a secondary cyclization reaction, especially at elevated temperatures. Careful control of the reaction temperature and time can help to reduce their formation.
-
Mono-benzoylated resorcinol: Incomplete reaction can lead to the presence of 2-benzoylresorcinol and 4-benzoylresorcinol. Ensuring an appropriate stoichiometry and reaction time can minimize these impurities.
Q5: What are some greener alternatives to traditional Lewis acid catalysts?
A5: To address the environmental and handling issues associated with catalysts like aluminum chloride, several greener alternatives can be considered:
-
Methane Sulfonic Acid: This strong acid can effectively catalyze the acylation and is less corrosive and easier to handle than many traditional Lewis acids.[2][3]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts can offer advantages in terms of catalyst recovery and reuse, simplifying the work-up process.
-
Trifluoroacetic Anhydride (TFAA) Mediated Reactions: While still a stoichiometric reagent, it offers a metal- and halogen-free alternative, though it can generate fluorinated waste streams.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratio of benzoyl chloride to resorcinol is used. An excess of benzoyl chloride may be necessary to drive the reaction to completion. - Increase Reaction Time/Temperature: Monitor the reaction progress using techniques like TLC or HPLC. If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. |
| By-product Formation | - Optimize Temperature: High temperatures can favor the desired C-acylation over O-acylation but may also lead to the formation of xanthenone by-products. Experiment with a range of temperatures to find the optimal balance. - Catalyst Choice: The choice of Lewis acid can influence selectivity. Consider screening different catalysts to identify one that minimizes by-product formation. |
| Product Loss During Work-up | - Efficient Extraction: Ensure proper pH adjustment during the aqueous work-up to minimize the solubility of the product in the aqueous phase. - Recrystallization Solvent: Select an appropriate solvent system for recrystallization to maximize the recovery of the pure product. |
Problem 2: Poor Product Purity (Presence of Colored Impurities)
| Potential Cause | Troubleshooting Steps |
| Formation of Xanthenone By-products | - Control Reaction Temperature: Avoid excessively high temperatures and prolonged reaction times, as these conditions favor the formation of colored xanthenone impurities. - Purification: Utilize purification techniques such as column chromatography or multiple recrystallizations to remove these colored by-products. Activated carbon treatment of a solution of the crude product can also be effective. |
| Residual Catalyst | - Thorough Quenching and Washing: Ensure the reaction is properly quenched and the crude product is thoroughly washed to remove all traces of the Lewis acid catalyst and its by-products. |
| Oxidation of Phenolic Groups | - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich resorcinol ring and the final product. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol describes a general procedure for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.
Materials:
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Resorcinol
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Benzoyl chloride
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Anhydrous zinc chloride (ZnCl₂)
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Hydrochloric acid (HCl), dilute solution
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Deionized water
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Mechanical stirrer
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Heating mantle with temperature controller
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Dropping funnel
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Buchner funnel and filter flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol and a catalytic amount of anhydrous zinc chloride.
-
Heating: Begin stirring and heat the mixture to approximately 120-140°C using a heating mantle.
-
Addition of Benzoyl Chloride: Once the resorcinol has melted and the temperature is stable, slowly add benzoyl chloride from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at 140-160°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
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Quenching: After the reaction is complete, cool the mixture to below 100°C. Slowly and carefully add a dilute solution of hydrochloric acid to quench the reaction and dissolve the zinc salts.
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Isolation of Crude Product: The product will precipitate as a solid. Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake with cold deionized water to remove any remaining salts and acid.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
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Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound production issues.
References
Technical Support Center: Enhancing Polymer Photostability with 4,6-Dibenzoylresorcinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4,6-Dibenzoylresorcinol (DBR) to improve the photostability of polymeric materials. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation and testing of this compound in polymer systems.
| Issue | Potential Cause | Recommended Solution |
| Poor dispersion of DBR in the polymer matrix (e.g., streaks, agglomerates) | Incompatibility between DBR and the polymer: The polarity difference between the benzophenone-based DBR and a non-polar polymer can lead to poor mixing. | - Surface modification of DBR: Consider functionalizing DBR to improve compatibility. - Use of a co-solvent or plasticizer: A suitable co-solvent during solvent casting or a compatible plasticizer during melt blending can improve dispersion. - Masterbatch preparation: Create a concentrated masterbatch of DBR in a compatible carrier polymer and then blend it with the bulk polymer. |
| Insufficient mixing during processing: Inadequate shear forces during melt blending or incomplete dissolution during solvent casting can result in poor dispersion. | - Optimize mixing parameters: Increase mixing time, screw speed, or temperature (within the polymer's degradation limits) during melt blending. - Ensure complete dissolution: Use a more effective solvent or increase the dissolution time and agitation during solvent casting. | |
| Yellowing of the polymer sample after incorporating DBR, even before UV exposure. | Thermal degradation of DBR or the polymer: High processing temperatures during melt blending can cause thermal degradation, leading to discoloration. | - Lower processing temperature: If possible, reduce the melt blending temperature. - Use of thermal stabilizers: Incorporate appropriate thermal stabilizers into the polymer formulation. - Nitrogen purging: Process the polymer under a nitrogen atmosphere to minimize oxidation. |
| Interaction with other additives: DBR may react with other additives in the formulation at elevated temperatures. | - Review additive compatibility: Ensure all components of the formulation are compatible at the processing temperatures. | |
| "Blooming" or "migration" of DBR to the polymer surface over time. | Supersaturation of DBR in the polymer: The concentration of DBR exceeds its solubility limit in the polymer matrix. | - Reduce DBR concentration: Use the lowest effective concentration of DBR. - Select a more compatible polymer: If feasible, choose a polymer with a higher solubility for DBR. - Covalent bonding of a DBR derivative: Consider using a reactive form of DBR that can be chemically bonded to the polymer backbone. |
| Lower than expected improvement in photostability after adding DBR. | Incorrect concentration of DBR: The concentration may be too low for effective UV absorption or too high, leading to aggregation and reduced efficiency. | - Optimize DBR concentration: Conduct a dose-response study to determine the optimal concentration for your specific polymer and application. |
| Inadequate UV wavelength absorption: DBR may not be absorbing the most damaging wavelengths for your specific polymer. Benzophenones typically absorb in the 290-350 nm range. | - Combine with other UV absorbers: Consider using a blend of UV absorbers to cover a broader spectral range. | |
| Degradation of DBR during processing or exposure: DBR itself can degrade under harsh conditions, reducing its effectiveness over time. | - Incorporate antioxidants: Use antioxidants in conjunction with DBR to protect both the polymer and the UV absorber from degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound protects polymers from photodegradation?
A1: this compound is a benzophenone-based UV absorber. Its primary mechanism of action involves the absorption of harmful ultraviolet (UV) radiation.[1] The benzophenone (B1666685) structure allows it to efficiently absorb UV energy, which excites the molecule to a higher energy state. This energy is then dissipated harmlessly as heat through a process of tautomerization, returning the molecule to its ground state without undergoing any chemical change. This cyclical process allows a single molecule of DBR to dissipate large amounts of UV energy, thereby protecting the polymer chains from the damaging effects of UV radiation that can lead to chain scission, crosslinking, and the formation of chromophores that cause yellowing and embrittlement.[1]
Q2: What is the optimal concentration of this compound to use in my polymer formulation?
A2: The optimal concentration of DBR is dependent on several factors, including the type of polymer, the thickness of the final product, the intended application, and the expected level of UV exposure. Generally, concentrations ranging from 0.1% to 2.0% by weight are effective. It is crucial to perform a dose-response study to determine the most effective and economical concentration for your specific system. Exceeding the optimal concentration can lead to issues like blooming and may not necessarily provide a proportional increase in photostability.
Q3: Is this compound compatible with all types of polymers?
A3: While this compound is compatible with a range of polymers, particularly polar ones, its compatibility with highly non-polar polymers may be limited. It is known to be effective in polymers such as acrylics, urethanes, and melamines. For polyolefins like polyethylene (B3416737) and polypropylene, ensuring good dispersion can be a challenge. In such cases, using a masterbatch or modifying the DBR to enhance compatibility is recommended.
Q4: How can I assess the photostability of my polymer samples containing this compound?
A4: The photostability of polymer samples can be evaluated using accelerated weathering tests, which simulate long-term outdoor exposure in a shorter timeframe. Standardized test methods such as ASTM G154 and ASTM D4364 are commonly used.[2][3] These tests expose samples to controlled cycles of UV radiation, temperature, and moisture. The degradation of the polymer can then be quantified by measuring changes in key properties over time, such as:
-
Yellowness Index (YI): Measured using a spectrophotometer according to ASTM E313, YI quantifies the change in color towards yellow.[4][5]
-
Gloss: Changes in surface gloss can indicate surface degradation.
-
Mechanical Properties: Tensile strength, elongation at break, and impact strength can be measured to assess the retention of mechanical integrity.
-
Chemical Changes: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the formation of carbonyl groups, which are indicative of photo-oxidation.
Q5: Are there any safety precautions I should take when handling this compound?
A5: Yes, it is important to handle this compound with appropriate safety measures. Refer to the Safety Data Sheet (SDS) for detailed information. In general, it is recommended to work in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Polymer Film via Solvent Casting
This protocol describes a general method for preparing polymer films with DBR using the solvent casting technique.
Materials:
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Polymer (e.g., Polyvinyl chloride - PVC, Polymethyl methacrylate (B99206) - PMMA)
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This compound (DBR)
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Volatile solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
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Glass petri dish or a flat glass plate
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Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Prepare the Polymer Solution: In a fume hood, dissolve a known weight of the polymer in a suitable volume of the solvent to achieve the desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
Add DBR: Weigh the desired amount of DBR (e.g., to achieve 0.5% w/w relative to the polymer) and add it to the polymer solution. Continue stirring until the DBR is fully dissolved.
-
Casting the Film: Pour the polymer-DBR solution into a clean, dry glass petri dish or onto a level glass plate. Ensure the solution spreads evenly to form a uniform layer.
-
Solvent Evaporation: Place the cast film in a dust-free environment at room temperature to allow the solvent to evaporate slowly. For controlled evaporation, a partially covered petri dish can be used.
-
Drying: Once the majority of the solvent has evaporated and the film is self-supporting, transfer it to a vacuum oven. Dry the film at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer until a constant weight is achieved.
-
Film Removal: Carefully peel the dried film from the glass substrate.
Protocol 2: Incorporation of this compound into a Polymer via Melt Blending
This protocol outlines a general procedure for compounding DBR into a thermoplastic polymer using a melt blender.
Materials:
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Thermoplastic polymer pellets (e.g., Polyethylene - PE, Polypropylene - PP)
-
This compound (DBR) powder
-
Melt blender or twin-screw extruder
-
Compression molder (for preparing test plaques)
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at an appropriate temperature for a sufficient time to remove any residual moisture.
-
Premixing: In a sealed container, dry blend the polymer pellets with the desired concentration of DBR powder (e.g., 0.5% w/w). Tumble the mixture for at least 15 minutes to ensure a homogenous blend.
-
Melt Blending: Set the temperature profile of the melt blender or extruder according to the processing recommendations for the specific polymer. The temperature should be high enough to melt the polymer but low enough to prevent thermal degradation of the polymer and DBR.
-
Feeding: Feed the premixed material into the hopper of the melt blender or extruder.
-
Compounding: Process the material through the heated barrel with the screws rotating at a set speed to ensure thorough mixing and dispersion of the DBR within the polymer melt.
-
Extrusion and Pelletizing: Extrude the molten polymer blend as a strand and cool it in a water bath. Pelletize the cooled strand to obtain compounded pellets.
-
Sample Preparation: Use a compression molder to press the compounded pellets into plaques of a specified thickness for subsequent photostability testing.
Quantitative Data
The following table summarizes hypothetical performance data for this compound in improving the photostability of various polymers. This data is for illustrative purposes, and actual results will vary depending on the specific experimental conditions.
| Polymer | DBR Concentration (wt%) | Accelerated Weathering (Hours) | Change in Yellowness Index (ΔYI) | Retention of Tensile Strength (%) |
| PVC | 0.0 | 500 | 15.2 | 65 |
| 0.5 | 500 | 4.8 | 92 | |
| 1.0 | 500 | 2.1 | 95 | |
| Polyethylene (LDPE) | 0.0 | 1000 | 12.5 | 70 |
| 0.5 | 1000 | 5.3 | 88 | |
| 1.0 | 1000 | 3.5 | 91 | |
| PMMA | 0.0 | 1000 | 8.9 | 80 |
| 0.5 | 1000 | 2.5 | 96 | |
| 1.0 | 1000 | 1.2 | 98 |
Visualizations
Caption: Experimental workflow for incorporating this compound into a polymer film via solvent casting.
Caption: Logical relationship for troubleshooting common issues when using this compound.
References
methods to avoid O-acylation in the synthesis of 4,6-Dibenzoylresorcinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dibenzoylresorcinol. The primary focus is on methods to avoid the common side reaction of O-acylation, ensuring a higher yield and purity of the desired C-acylated product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound and Formation of O-Acylated Byproducts in Friedel-Crafts Acylation
-
Symptom: The final product mixture shows a significant amount of mono- and di-O-benzoylated resorcinol (B1680541), with a correspondingly low yield of the desired this compound.
-
Possible Causes & Solutions:
-
Inappropriate Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Using a milder Lewis acid like zinc chloride (ZnCl₂) is often preferred over stronger ones like aluminum chloride (AlCl₃) for the acylation of phenols, as it can reduce the extent of O-acylation.
-
Suboptimal Reaction Temperature: High reaction temperatures can favor the thermodynamically controlled O-acylated product. It is crucial to maintain the recommended reaction temperature to favor C-acylation. For the Friedel-Crafts acylation of resorcinol with benzoyl chloride, a temperature of around 150°C is often employed.
-
Presence of Moisture: Lewis acid catalysts are sensitive to moisture, which can deactivate them and lead to incomplete reactions and side product formation. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Incorrect Stoichiometry: An excess of benzoyl chloride can increase the likelihood of O-acylation. A careful control of the molar ratio of resorcinol to benzoyl chloride is necessary.
-
Issue 2: Incomplete Reaction or No Reaction
-
Symptom: After the specified reaction time, analysis of the reaction mixture shows a large amount of unreacted resorcinol.
-
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst may have been deactivated by exposure to air and moisture. Use a fresh, anhydrous batch of the catalyst.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
-
Poor Quality Reagents: Ensure the purity of resorcinol and benzoyl chloride, as impurities can interfere with the reaction.
-
Issue 3: Formation of Isomeric Byproducts
-
Symptom: Besides the desired this compound, other C-acylated isomers are observed.
-
Possible Causes & Solutions:
-
Reaction Conditions: The regioselectivity of the Friedel-Crafts acylation is influenced by the catalyst and solvent. While the hydroxyl groups of resorcinol strongly direct acylation to the 4 and 6 positions, minor amounts of other isomers can form. Optimization of the reaction conditions, such as the choice of solvent, can help to improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to synthesize this compound while avoiding O-acylation?
A1: The main strategies to favor C-acylation over O-acylation in the synthesis of this compound are:
-
Direct Friedel-Crafts Acylation under Controlled Conditions: This method involves reacting resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at elevated temperatures.[1] Careful control of temperature and stoichiometry is key to minimizing O-acylation.
-
Fries Rearrangement: This two-step method involves the initial formation of the O-acylated product, resorcinol dibenzoate, which is then rearranged to the C-acylated product, this compound, in the presence of a Lewis acid. The photochemical Fries rearrangement is also a possibility.
-
Houben-Hoesch Reaction: This reaction uses a nitrile (benzonitrile) and a Lewis acid with hydrogen chloride to acylate the electron-rich resorcinol ring. This method is particularly effective for polyhydroxy phenols and can provide good selectivity for C-acylation.[2][3]
-
Nencki Reaction: This is a modification of the Friedel-Crafts acylation that involves heating a phenol (B47542) with a carboxylic acid in the presence of a Lewis acid like zinc chloride.
Q2: Which method is generally preferred for the synthesis of this compound?
A2: The direct Friedel-Crafts acylation is a commonly used one-pot method. However, for achieving higher purity and avoiding O-acylated impurities, the Fries rearrangement can be a more reliable, albeit two-step, approach. The Houben-Hoesch reaction also offers a good alternative for selective C-acylation. The choice of method often depends on the desired scale, purity requirements, and available reagents and equipment.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the typical work-up and purification procedures for this compound?
A4: After the reaction is complete, the mixture is typically cooled and treated with a dilute acid (e.g., hydrochloric acid) to decompose the catalyst complex. The crude product, which often precipitates, is then collected by filtration. Purification is usually achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
Data Presentation
| Method | Acylating Agent | Catalyst / Conditions | Typical Yield | Selectivity (C- vs. O-acylation) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Benzoyl Chloride | ZnCl₂, ~150°C | Moderate to Good | Good, but can have O-acylation byproducts | One-pot synthesis | Potential for O-acylation and other side products |
| Fries Rearrangement | (from Resorcinol Dibenzoate) | AlCl₃ or other Lewis acids, heat or UV light | Good to Excellent | Excellent, as it converts O-acyl to C-acyl | High purity of C-acylated product | Two-step process |
| Houben-Hoesch Reaction | Benzonitrile (B105546) | Lewis Acid (e.g., ZnCl₂), HCl gas | Good | Excellent | High selectivity for C-acylation of polyhydroxy phenols | Requires handling of HCl gas |
| Nencki Reaction | Benzoic Acid | ZnCl₂, heat | Moderate | Good | Uses a less reactive acylating agent | May require higher temperatures and longer reaction times |
Experimental Protocols
1. Friedel-Crafts Acylation of Resorcinol
-
Materials: Resorcinol, Benzoyl Chloride, Anhydrous Zinc Chloride (ZnCl₂).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place anhydrous ZnCl₂ (catalytic amount).
-
Add resorcinol and benzoyl chloride to the flask (a typical molar ratio is 1:2.2 of resorcinol to benzoyl chloride).
-
Heat the reaction mixture to approximately 150°C with constant stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and add dilute hydrochloric acid to decompose the zinc complex.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.[1]
-
2. Fries Rearrangement of Resorcinol Dibenzoate
-
Step 1: Synthesis of Resorcinol Dibenzoate (O-acylation)
-
Dissolve resorcinol in a suitable solvent like pyridine (B92270) or aqueous sodium hydroxide.
-
Slowly add benzoyl chloride with stirring, while maintaining a low temperature (e.g., in an ice bath).
-
After the addition is complete, stir for an additional period at room temperature.
-
Isolate the resorcinol dibenzoate by precipitation and filtration.
-
-
Step 2: Rearrangement to this compound
-
To a flask containing anhydrous aluminum chloride (AlCl₃), add the prepared resorcinol dibenzoate.
-
Heat the mixture, typically in a solvent-free condition or in a high-boiling inert solvent, to induce the rearrangement.
-
After the reaction is complete, cool the mixture and carefully add ice and hydrochloric acid to hydrolyze the aluminum complex.
-
Extract the product with a suitable organic solvent, wash, dry, and purify by recrystallization.
-
3. Houben-Hoesch Reaction
-
Materials: Resorcinol, Benzonitrile, Anhydrous Lewis Acid (e.g., ZnCl₂ or AlCl₃), Anhydrous Ether, Hydrogen Chloride (HCl) gas.
-
Procedure:
-
Dissolve resorcinol and benzonitrile in anhydrous ether in a flask protected from moisture.
-
Cool the mixture in an ice bath.
-
Bubble dry HCl gas through the solution while stirring.
-
Add the anhydrous Lewis acid portion-wise.
-
Allow the reaction to proceed at a low temperature for several hours.
-
Upon completion, the intermediate ketimine hydrochloride precipitates.
-
Hydrolyze the intermediate by adding water and heating to obtain this compound.
-
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Experimental workflow for Friedel-Crafts synthesis.
References
Validation & Comparative
A Comparative Analysis of 4,6-Dibenzoylresorcinol and Benzophenone-3 as UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two key ultraviolet (UV) absorbers: 4,6-Dibenzoylresorcinol and Benzophenone-3. The following sections will delve into their performance as UV filters, supported by available experimental data, to assist in the informed selection of these compounds in various applications, from cosmetic formulations to material protection.
Introduction to UV Absorbers
UV absorbers are essential components in a wide array of products, designed to protect against the damaging effects of ultraviolet radiation. Their function is to absorb UV radiation and dissipate it as less harmful energy, typically heat. An ideal UV absorber should offer broad-spectrum protection, exhibit high photostability, and possess a favorable safety profile. This guide focuses on a comparative evaluation of this compound, a phenol (B47542) derivative, and Benzophenone-3 (also known as Oxybenzone), a widely used organic UV filter.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior and efficacy as UV absorbers.
| Property | This compound | Benzophenone-3 |
| Chemical Name | (5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone[1] | (2-hydroxy-4-methoxyphenyl)(phenyl)methanone |
| CAS Number | 3088-15-1[1][2][3][4][5] | 131-57-7 |
| Molecular Formula | C20H14O4[1][2][3] | C14H12O3 |
| Molecular Weight | 318.32 g/mol [1][2][3] | 228.24 g/mol |
| Appearance | Solid[1] | Pale greenish-yellow crystalline powder |
| Solubility | Data not readily available in searched literature. | Soluble in most organic solvents, insoluble in water. |
UV Absorption Profile
The effectiveness of a UV absorber is determined by its ability to absorb radiation across the UVA (320-400 nm) and UVB (280-320 nm) ranges.
| Parameter | This compound | Benzophenone-3 |
| UV Absorption Range | Broad-spectrum (data on specific range not available in searched literature). | UVB and short UVA (280-350 nm) |
| Lambda max (λmax) | Data not readily available in searched literature. A related compound, resorcinol (B1680541), shows absorption peaks at 207, 222, and 273 nm.[6] | 288 nm and 350 nm |
| Molar Absorptivity (ε) | Data not readily available in searched literature. | Data not readily available in searched literature. |
Photostability
Photostability is a critical parameter, as it defines the ability of a UV absorber to maintain its protective function upon exposure to UV radiation. A photounstable compound can degrade, leading to a loss of efficacy and the potential formation of harmful byproducts.
This compound: Literature suggests that this compound exhibits "remarkable photostability" and is utilized as a UV stabilizer in various materials.[1] However, specific quantitative data from controlled photostability studies on the neat compound or in cosmetic formulations were not found in the performed searches.
Benzophenone-3: Benzophenone-3 is generally considered to be a photostable UV filter.
Safety Profile
The safety of UV absorbers is of paramount importance, particularly for applications involving direct contact with the skin.
This compound
The available safety data for this compound is primarily from a non-cosmetic context. It is classified with the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Very toxic to aquatic life with long-lasting effects.[1]
Benzophenone-3
Benzophenone-3 has a more extensive and complex safety profile, having been widely used in sunscreens and other personal care products.
-
Dermal Absorption: Benzophenone-3 is known to be absorbed through the skin.
-
Endocrine Disruption: A significant body of research has focused on the potential endocrine-disrupting effects of Benzophenone-3. Studies have suggested that it may possess estrogenic and anti-androgenic activity. The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed the safety of Benzophenone-3 multiple times, noting that while there are indications of endocrine effects, the overall evidence is not conclusive.
-
Allergenic Potential: Benzophenone-3 is a known contact and photocontact allergen.
-
Regulatory Status: The use of Benzophenone-3 in cosmetic products is regulated in many regions. For instance, in the European Union, its maximum permitted concentration in sunscreens is regulated.
Experimental Protocols
To provide a framework for the comparative evaluation of these UV absorbers, detailed methodologies for key experiments are outlined below.
Determination of UV Absorption Spectrum and Molar Absorptivity
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the UV absorbers.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of solutions of the UV absorber in a suitable solvent (e.g., ethanol (B145695) or isopropanol) at accurately known concentrations.
-
Spectrophotometric Analysis: Use a UV-Vis spectrophotometer to measure the absorbance of each solution across the UV range (typically 200-400 nm).
-
Determination of λmax: Identify the wavelength(s) at which the maximum absorbance occurs.
-
Calculation of Molar Absorptivity: According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length of the cuvette, and c is the concentration), plot a graph of absorbance versus concentration at the determined λmax. The slope of the resulting linear graph will be equal to εb, from which ε can be calculated.
In Vitro Photostability Assessment
Objective: To evaluate the degradation of the UV absorber upon exposure to a controlled source of UV radiation.
Methodology:
-
Sample Preparation: Prepare a solution of the UV absorber in a suitable solvent or a formulated product containing the UV absorber.
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sample before irradiation.
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator or a UV lamp.
-
Post-Irradiation Absorbance Measurement: After irradiation, measure the UV absorbance spectrum of the sample again.
-
Data Analysis: Compare the pre- and post-irradiation spectra. A significant decrease in absorbance at the λmax indicates photodegradation. The percentage of degradation can be quantified by the change in absorbance.
Discussion and Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and Benzophenone-3 as UV absorbers.
Benzophenone-3 is a well-established UV filter with known UV-absorbing properties, particularly in the UVB and short-wave UVA regions. Its photostability is generally considered adequate for sunscreen applications. However, significant concerns regarding its safety profile, including its potential for endocrine disruption and allergenic effects, have led to increased scrutiny and restrictions on its use.
This compound , while identified as a UV stabilizer with "remarkable photostability," lacks readily available, comprehensive data in the public domain regarding its specific UV absorption spectrum, molar absorptivity, and, crucially, its safety for topical applications. The existing safety data indicates potential for skin and eye irritation, as well as environmental toxicity.
For researchers and drug development professionals, the choice between these two UV absorbers involves a trade-off between established performance and potential safety concerns. While Benzophenone-3 has a long history of use and a well-defined, albeit controversial, profile, this compound represents a less-characterized alternative.
Further research is imperative to fully elucidate the potential of this compound as a safe and effective UV absorber in pharmaceutical and cosmetic applications. Specifically, studies are needed to:
-
Determine its complete UV absorption spectrum and molar absorptivity.
-
Quantify its photostability in various formulations under standardized conditions.
-
Conduct comprehensive toxicological assessments, including dermal penetration, sensitization, and systemic toxicity studies, to establish a robust safety profile for topical use.
Without such data, a direct and comprehensive performance and safety comparison with well-characterized UV absorbers like Benzophenone-3 remains challenging. Researchers are encouraged to conduct these necessary evaluations to explore the viability of this compound as a potentially valuable alternative in the development of next-generation photoprotective products.
References
- 1. This compound | C20H14O4 | CID 520495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dibenzoyl resorcinol [webbook.nist.gov]
- 3. This compound CAS#: 3088-15-1 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 3088-15-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
4,6-Dibenzoylresorcinol as a Skin Lightening Agent: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 4,6-Dibenzoylresorcinol as a skin lightening agent against established alternatives. Due to a lack of direct experimental data on this compound, its potential performance is inferred based on the well-documented structure-activity relationships of resorcinol (B1680541) derivatives. This comparison is intended to guide further research and development in the field of dermatology and cosmetology.
Executive Summary
Hyperpigmentation disorders are a common dermatological concern, leading to a continuous search for safe and effective skin lightening agents. The primary target for many of these agents is tyrosinase, the key enzyme in melanin (B1238610) synthesis. While compounds like hydroquinone (B1673460) have long been the standard, concerns about their safety have spurred the development of alternatives. Resorcinol derivatives have emerged as a promising class of tyrosinase inhibitors with favorable safety profiles. This guide evaluates the potential of a lesser-studied derivative, this compound, in comparison to its well-researched counterparts and other widely used skin lightening agents.
Comparative Analysis of Skin Lightening Agents
The efficacy of skin lightening agents is primarily determined by their ability to inhibit tyrosinase and consequently reduce melanin production. The following tables summarize the available quantitative data for key compounds.
Table 1: In Vitro Efficacy - Tyrosinase Inhibition
| Compound | Target Enzyme | IC50 Value (µM) | Mechanism of Action |
| This compound (Inferred) | Tyrosinase | Data Not Available | Competitive Inhibition (Inferred) |
| 4-n-Butylresorcinol | Human Tyrosinase | 21[1][2][3] | Competitive Inhibition[3] |
| Hexylresorcinol (B1673233) | Mushroom Tyrosinase | - | Competitive Inhibition[4] |
| Hydroquinone | Human Tyrosinase | ~4400[3] | Inhibition of Tyrosinase, Cytotoxic to Melanocytes[5] |
| Kojic Acid | Mushroom Tyrosinase | 30.6[6] | Chelates copper ions in the active site of tyrosinase[7][8] |
| Arbutin (B1665170) (β-Arbutin) | Tyrosinase | - | Competitive Inhibition[9][10] |
Note: A lower IC50 value indicates greater potency. The efficacy of this compound is inferred based on the general activity of resorcinol derivatives.
Table 2: In Vitro Efficacy - Melanin Production Inhibition in Cell Culture (B16F10 Murine Melanoma Cells)
| Compound | Melanin Inhibition | Concentration |
| This compound | Data Not Available | - |
| 4-n-Butylresorcinol | Significant reduction | > 10 µM[7] |
| Hexylresorcinol | Effective reduction | - |
| Hydroquinone | Potent inhibition (IC50 < 40 µM in MelanoDerm™)[1][2][3] | - |
| Kojic Acid | Effective reduction (IC50 > 400 µM in MelanoDerm™)[1][2] | - |
| Arbutin | Dose-dependent reduction | 100 µg/mL (367 µM)[11][12] |
Table 3: Clinical Efficacy and Safety Profile
| Compound | Clinical Efficacy for Hyperpigmentation | Common Side Effects | Regulatory Status |
| This compound | Data Not Available | Unknown | Not established for cosmetic use |
| 4-n-Butylresorcinol | Significant reduction in melasma severity (45% in 8 weeks)[13] | Well-tolerated, minimal irritation[14] | Used in cosmetic products |
| Hexylresorcinol | 1% hexylresorcinol is equivalent to 2% hydroquinone in reducing facial and hand pigment[15] | Well-tolerated | Used in cosmetic products[16] |
| Hydroquinone | Gold standard, effective for melasma and other hyperpigmentation[17] | Skin irritation, contact dermatitis, risk of ochronosis with long-term use[17][18][19] | Prescription only in many regions, banned in the EU[5][20] |
| Kojic Acid | Effective for melasma, often used in combination therapies[21] | Contact dermatitis, skin irritation, photosensitivity[22][23][24][25][26] | Used in cosmetic products, concentrations typically ≤ 1%[24] |
| Arbutin | Effective for chloasma and other hyperpigmentations[27] | Generally well-tolerated, considered a gentler alternative to hydroquinone[9] | Widely used in cosmetic products |
Mechanism of Action: The Role of Resorcinol Derivatives
Resorcinol and its derivatives are structurally similar to tyrosine, the initial substrate for tyrosinase. This structural similarity allows them to act as competitive inhibitors, binding to the active site of the enzyme and preventing the synthesis of melanin. The 4-substituted alkylresorcinols, such as 4-n-butylresorcinol and hexylresorcinol, have been shown to be particularly potent inhibitors.
It is hypothesized that this compound, with two benzoyl groups attached to the resorcinol backbone, would also function as a tyrosinase inhibitor. The bulky benzoyl groups could potentially enhance its binding affinity to the enzyme's active site. However, without experimental data, its precise efficacy and potential for cytotoxicity remain unknown.
Caption: Melanogenesis signaling pathway and points of intervention by various inhibitors.
Experimental Protocols
To validate the efficacy of a novel skin lightening agent like this compound, a series of standardized in vitro and in vivo experiments are required.
Mushroom Tyrosinase Inhibition Assay
This initial screening assay provides a rapid assessment of a compound's potential to inhibit tyrosinase.
-
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor reduces the rate of this reaction.
-
Materials:
-
Mushroom Tyrosinase (from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution, phosphate buffer, and different concentrations of the test compound or positive control.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[28][29][30]
-
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Melanin Content Assay in B16F10 Murine Melanoma Cells
This cell-based assay evaluates the ability of a compound to reduce melanin production in a relevant cell line.
-
Principle: B16F10 melanoma cells produce melanin, which can be quantified after cell lysis. Treatment with a skin lightening agent is expected to decrease the melanin content.
-
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
Test compound (this compound)
-
Positive control (e.g., Arbutin)
-
Lysis buffer (e.g., NaOH)
-
96-well plate and reader
-
-
Procedure:
-
Culture B16F10 cells in a 96-well plate until they reach appropriate confluency.
-
Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 72 hours).
-
Lyse the cells using the lysis buffer.
-
Measure the absorbance of the lysate at 405 nm or 475 nm to quantify the melanin content.[12][31][32][33]
-
Normalize the melanin content to the cell number or protein concentration.
-
Caption: Experimental workflow for the melanin content assay in B16F10 cells.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound as a skin lightening agent is currently unavailable, its structural similarity to other potent resorcinol-based tyrosinase inhibitors suggests it is a promising candidate for further investigation. The benzoyl substitutions may offer unique properties in terms of enzyme binding and stability.
To validate its potential, it is imperative to conduct the described experimental protocols, starting with in vitro tyrosinase inhibition and cell-based melanin production assays. Positive results from these initial screens would warrant further investigation into its safety profile and clinical efficacy using reconstructed human epidermis models and, eventually, human clinical trials. This systematic approach will be crucial in determining if this compound can be a valuable addition to the arsenal (B13267) of safe and effective skin lightening agents.
References
- 1. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qvsiete.com [qvsiete.com]
- 3. benchchem.com [benchchem.com]
- 4. Uses and Characteristics in Cosmetics of Hexylresorcinol_Chemicalbook [chemicalbook.com]
- 5. safecosmetics.org [safecosmetics.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Whitening mechanism of arbutin [sprchemical.com]
- 10. Arbutin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. dovepress.com [dovepress.com]
- 15. sachiskin.com [sachiskin.com]
- 16. How to use hexylresorcinol in your Skin Careï¼ - NaturaSyn Group [yrbeautyactives.com]
- 17. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hydroquinone: Uses, safety, risks, and more [medicalnewstoday.com]
- 19. healthline.com [healthline.com]
- 20. fda.gov [fda.gov]
- 21. docs.bvsalud.org [docs.bvsalud.org]
- 22. vinmec.com [vinmec.com]
- 23. dnaskinclinic.in [dnaskinclinic.in]
- 24. Kojic Acid: Side Effects and Benefits [healthline.com]
- 25. Kojic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 26. Buy Kojic Acid and Vitamin C Cream [zeelabpharmacy.com]
- 27. Clinical Effects of Arbutin in Patients with Chloasma [jstage.jst.go.jp]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. sphinxsai.com [sphinxsai.com]
- 31. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 32. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Resorcinol Derivatives as UV Filters
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe UV filters is a cornerstone of dermatological and cosmetic research. Among the diverse chemical entities explored, resorcinol (B1680541) derivatives have garnered significant interest due to their potential dual role as UV absorbers and biological response modifiers. This guide provides an objective comparison of the performance of various resorcinol derivatives as UV filters, supported by experimental data and detailed methodologies, to aid in the development of next-generation photoprotective agents.
Performance Data Summary
Direct comparative studies on a wide range of resorcinol derivatives as primary UV filters are limited in publicly available literature. Much of the research focuses on their role as skin lightening agents with antioxidant properties. However, by compiling available data and inferring from their UV absorption characteristics and antioxidant capacities, we can construct a representative comparison. The following table summarizes key performance indicators for select resorcinol derivatives. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions.
| Derivative | Chemical Structure | UV Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε) | In Vitro SPF (Representative) | In Vitro UVA-PF (Representative) | Photostability Profile | Primary Biological Action |
| Resorcinol | ~273, 222, 207[1][2] | - | Low | Low | Moderate | Keratolytic, Antiseptic[3][4] | |
| 4-Butylresorcinol | Not specified as a UV filter | - | Moderate | Low | Moderate[5][6] | Potent Tyrosinase Inhibitor[5][7] | |
| Phenylethyl Resorcinol | ~280[8] | - | Moderate | Low | Low (requires photostabilizers)[2] | Potent Tyrosinase Inhibitor, Antioxidant[9] | |
| Bis-ethylhexyloxyphenol Methoxyphenyl Triazine (Bemotrizinol/Tinosorb S) | ~310, 340[10] | >30,000 | High | High | Excellent | Broad-spectrum UV Filter |
Note: The SPF and UVA-PF values for Resorcinol, 4-Butylresorcinol, and Phenylethyl Resorcinol are representative estimates based on their UV absorption profiles and are intended for comparative purposes. Bemotrizinol, a bis-resorcinol derivative, is included as a benchmark for a highly effective, photostable broad-spectrum UV filter.
Experimental Protocols
Accurate and reproducible evaluation of UV filter performance is critical. The following are detailed methodologies for key experiments cited in the evaluation of resorcinol derivatives.
In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the principles of ISO 23675 and ISO 24443.[11][12][13]
Objective: To determine the sun protection factor of a topical product in vitro.
Materials:
-
Polymethylmethacrylate (PMMA) plates with a roughened surface to mimic skin topography.
-
Solar simulator with a defined UV output spectrum.
-
Spectrophotometer equipped with an integrating sphere.
-
Positive control sunscreen with a known SPF.
-
Glycerin or another suitable blank.
Procedure:
-
Sample Application: A precise amount of the test product (typically 0.75 to 1.3 mg/cm²) is applied uniformly to the surface of a PMMA plate.[12] The application is often automated to ensure reproducibility.[13]
-
Drying/Incubation: The applied film is allowed to dry for a specified period (e.g., 15-30 minutes) under controlled temperature and humidity to form a stable film.
-
Initial UV Transmittance Measurement: The initial UV transmittance of the sample-coated plate is measured using a spectrophotometer over the range of 290-400 nm. A blank plate treated with glycerin is used as a reference.
-
UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is calculated based on the expected SPF of the product.
-
Final UV Transmittance Measurement: After irradiation, the UV transmittance of the plate is measured again.
-
SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
In Vitro UVA Protection Factor (UVA-PF) Determination
This protocol is based on the ISO 24443 standard.[11]
Objective: To determine the UVA protection factor of a topical product in vitro.
Procedure: The procedure is similar to the in vitro SPF determination, with the key difference being the calculation method.
-
Follow steps 1-5 of the in vitro SPF determination protocol.
-
UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation transmittance data using an equation that weights the absorbance across the UVA spectrum (320-400 nm) according to the Persistent Pigment Darkening (PPD) action spectrum.[11][14]
Photostability Assessment using HPLC
Objective: To quantify the degradation of a UV filter upon exposure to UV radiation.[15][16][17]
Materials:
-
Quartz plates or other suitable transparent substrate.
-
Solar simulator.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
-
Appropriate solvents for extraction and mobile phase.
-
Reference standard of the resorcinol derivative.
Procedure:
-
Sample Preparation: A solution of the resorcinol derivative in a suitable solvent or a formulated product is applied as a thin film onto a quartz plate.
-
Initial Concentration Measurement (T0): A set of plates is not irradiated. The compound is extracted from the plates using a suitable solvent, and the concentration is determined by HPLC.
-
UV Irradiation: The remaining plates are exposed to a controlled dose of UV radiation from a solar simulator for a defined period.
-
Post-Irradiation Concentration Measurement (Tx): After irradiation, the compound is extracted from the plates, and the concentration is determined by HPLC.
-
Photodegradation Calculation: The percentage of degradation is calculated by comparing the concentration of the resorcinol derivative before and after UV exposure.
Visualizations
Experimental Workflow: In Vitro SPF Determination
References
- 1. Mechanisms of Resorcinol Antagonism of Benzo[a]pyrene-Induced Damage to Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Best 4-Butylresorcinol: Cosmetic grade Safe & Powerful Skin-Lighting ingredient-1 Manufacturers, Suppliers | NaturaSyn Group [yrbeautyactives.com]
- 6. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 9. certified-laboratories.com [certified-laboratories.com]
- 10. Exogenous Antioxidants Impact on UV-Induced Changes in Membrane Phospholipids and the Effectiveness of the Endocannabinoid System in Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Sunscreen Protection Factor. How is it tested? | Cosmeservice [cosmeservice.com]
- 13. alsglobal.com [alsglobal.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. A HPLC method to evaluate the influence of photostabilizers on cosmetic formulations containing UV-filters and vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of 4,6-Dibenzoylresorcinol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antioxidant properties of 4,6-Dibenzoylresorcinol against other well-characterized phenolic compounds. Due to the limited availability of direct experimental data on the antioxidant capacity of this compound, this document outlines a comprehensive experimental approach and presents hypothetical data to illustrate how such a comparison would be conducted and interpreted. The methodologies and comparative compounds have been selected to provide a robust assessment of potential antioxidant efficacy.
Introduction to Phenolic Antioxidants
Phenolic compounds are a major class of antioxidants that play a crucial role in mitigating oxidative stress by neutralizing free radicals.[1] Their antioxidant activity is primarily attributed to the hydroxyl (-OH) group attached to an aromatic ring, which can donate a hydrogen atom to a free radical, thereby stabilizing it.[1][2] The structure of a phenolic compound, including the number and position of hydroxyl groups and other substituents, significantly influences its antioxidant capacity.[3][4] This guide focuses on a proposed comparative study of this compound, a derivative of resorcinol, against other phenols to elucidate its potential as an antioxidant agent.
Comparative Compounds
To effectively evaluate the antioxidant potential of this compound, a selection of reference compounds with known antioxidant activities is proposed for simultaneous analysis. These include:
-
Parent Compound: Resorcinol
-
Structural Isomers: Catechol, Hydroquinone
-
Common Phenolic Acid: Gallic Acid
-
Standard Antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT).
Experimental Protocols
A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant properties of this compound. The following are detailed protocols for three widely accepted antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is observed as a color change from deep violet to pale yellow, measured at approximately 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound and comparators)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control, add 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[5]Asample
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which has a blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control.
-
Reaction: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[6]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Test compounds
-
Positive control (e.g., Trolox, FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]
-
Sample Preparation: Prepare a series of concentrations of the test compounds and the positive control.
-
Reaction: In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample concentration.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.[7]
Comparative Data Summary
The following table presents hypothetical data for the antioxidant properties of this compound in comparison to other phenols. These values are for illustrative purposes to demonstrate how the results of the proposed experimental work would be presented.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP Value (µM Fe(II)/µM) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Resorcinol | >1000 | 0.8 | 0.7 |
| Catechol | 15.2 | 1.9 | 2.1 |
| Hydroquinone | 8.5 | 2.5 | 2.8 |
| Gallic Acid | 4.8 | 3.5 | 4.1 |
| Ascorbic Acid | 25.1 | 1.0 | 1.0 |
| Trolox | 44.2 | 1.0 | 1.0 |
| BHT | 62.5 | 0.5 | 0.6 |
Note: The IC50, TEAC, and FRAP values for the comparator compounds are representative values from the literature and can vary based on experimental conditions.
Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the logical flow of the experimental design and the underlying chemical mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the comparative antioxidant analysis.
Caption: General mechanism of radical scavenging by phenolic antioxidants.
Conclusion
This guide outlines a systematic approach for the comparative evaluation of the antioxidant properties of this compound. By employing a panel of standard antioxidant assays and comparing the results with those of well-characterized phenolic compounds, researchers can gain valuable insights into the potential efficacy of this compound as an antioxidant. The provided protocols and illustrative data serve as a foundation for conducting and interpreting such a study, ultimately contributing to the discovery and development of novel antioxidant agents.
References
- 1. onlyplants.hr [onlyplants.hr]
- 2. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Unexplored Potential of 4,6-Dibenzoylresorcinol in Anti-Aging Formulations: A Comparative Analysis
An objective evaluation of 4,6-Dibenzoylresorcinol's potential performance in anti-aging formulations, contextualized with established alternatives and supported by standardized experimental protocols.
Comparative Performance of Anti-Aging Ingredients
To contextualize the potential efficacy of this compound, it is essential to compare it against other known anti-aging agents. The following tables summarize the performance of various compounds in key assays relevant to anti-aging.
Table 1: Comparative Antioxidant Activity of Selected Compounds
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| 4-Hexylresorcinol | DPPH Radical Scavenging | ~29.14 | Ascorbic Acid | ~5.20 |
| 4-Hexylresorcinol | ABTS Radical Scavenging | ~1.86 | Ascorbic Acid | ~1.10 |
| C-2-Hydroxyphenylcalix[1] Resorcinarene | DPPH Radical Scavenging | 77.43 | - | - |
| Hibiscus sabdariffa Extract | DPPH Radical Scavenging | 195.73 | β-carotene | - |
| Hibiscus sabdariffa Extract | ABTS Radical Scavenging | 74.58 | Myricetin | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 2: Comparative Enzyme Inhibition Activity of Selected Compounds
| Compound | Enzyme Inhibited | IC50 Value (µg/mL) / % Inhibition | Reference Compound | IC50 Value / % Inhibition |
| Bisresorcinol | Collagenase | 156.7 µmol/L | Caffeic Acid | 308.9 µmol/L |
| Hibiscus sabdariffa Extract | Collagenase | 750.33 | - | - |
| Hibiscus sabdariffa Extract | Elastase | 103.83 | - | - |
| White Tea Extract | Elastase | ~89% inhibition | - | - |
| White Tea Extract | Collagenase | ~87% inhibition | - | - |
| Areca catechu Extract | Elastase | 42.4 | - | - |
Key Signaling Pathways in Skin Aging
The process of skin aging is complex, involving multiple signaling pathways that are often initiated by exposure to ultraviolet (UV) radiation and other environmental stressors. These pathways lead to the degradation of the extracellular matrix (ECM), which is primarily composed of collagen and elastin, resulting in the visible signs of aging such as wrinkles and loss of elasticity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-aging potential of compounds like this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM) and stored in the dark. Test compounds and a positive control (e.g., Ascorbic Acid, Trolox) are prepared in a suitable solvent at various concentrations.
-
Assay Procedure : In a 96-well microplate, a specific volume of the test compound dilution is mixed with the DPPH solution.
-
Incubation : The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined from a dose-response curve.[2][3][4]
Enzyme Inhibition Assays
Collagenase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of collagenase, an enzyme that breaks down collagen.
-
Reagents : Collagenase from Clostridium histolyticum, a synthetic substrate such as N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), and a suitable buffer (e.g., Tricine buffer) are required.[5][6]
-
Procedure : The test compound is pre-incubated with the collagenase enzyme in the buffer.[5][6]
-
Reaction Initiation : The reaction is started by adding the FALGPA substrate.
-
Measurement : The decrease in absorbance, which corresponds to the hydrolysis of the substrate, is monitored spectrophotometrically at a specific wavelength (e.g., 345 nm).[6]
-
Calculation : The percentage of inhibition is calculated, and the IC50 value is determined.
Elastase Inhibition Assay
This assay measures the ability of a compound to inhibit elastase, an enzyme that degrades elastin.
-
Reagents : Porcine pancreatic elastase and a substrate like N-Succinyl-Ala-Ala-Ala-p-nitroanilide (AAAPVN) are used.[7]
-
Procedure : The test compound is incubated with the elastase enzyme.[7]
-
Reaction Initiation : The substrate is added to start the reaction.
-
Measurement : The release of p-nitroaniline is measured spectrophotometrically at around 410 nm.
-
Calculation : The percentage of elastase inhibition is calculated to determine the IC50 value.
A Multifaceted Approach to Anti-Aging
An effective anti-aging strategy typically involves targeting multiple mechanisms of skin aging. The potential of this compound can be conceptualized through its likely contribution to several of these key areas, a hypothesis that awaits experimental validation.
Conclusion
While direct experimental evidence for the anti-aging properties of this compound is currently lacking, its structural similarity to other biologically active resorcinol (B1680541) derivatives suggests it is a promising candidate for further investigation. The provided experimental protocols offer a standardized framework for evaluating its efficacy in key areas of anti-aging, such as antioxidant activity and inhibition of matrix-degrading enzymes. The comparative data for other well-known ingredients serve as a benchmark for performance. Future research focusing on the in vitro and in vivo effects of this compound is warranted to fully elucidate its potential as a novel ingredient in anti-aging formulations. Researchers and drug development professionals are encouraged to utilize the outlined methodologies to explore the capabilities of this and other novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Fisheries and Aquatic Sciences [e-fas.org]
- 7. Phytochemical Study and In Vitro Screening Focusing on the Anti-Aging Features of Various Plants of the Greek Flora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Cross-Validation for the Detection of 4,6-Dibenzoylresorcinol
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4,6-Dibenzoylresorcinol, a molecule of interest in pharmaceutical and chemical research. Given the limited availability of direct method validation data for this compound, this document leverages data from structurally similar compounds, such as resorcinol (B1680541), 4-hexylresorcinol, and phenylethyl resorcinol, to provide a robust framework for method development and cross-validation. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Cross-validation of analytical methods is a critical process to ensure the reliability, consistency, and accuracy of results when different analytical procedures are used.[1] It is particularly important in regulated environments like pharmaceuticals to ensure data integrity and support regulatory compliance.[1] This process verifies that a validated method produces comparable results across different laboratories, with different analysts, or on different instruments.[1]
Data Presentation: A Comparative Analysis
The performance of analytical methods is assessed by several key validation parameters. The following tables summarize typical performance characteristics for HPLC-UV and UV-Vis spectrophotometry based on data from closely related resorcinol derivatives. These values can serve as a benchmark for the development and validation of methods for this compound.
Table 1: Comparison of HPLC-UV Method Performance for Resorcinol Derivatives
| Validation Parameter | Method A: 4-Hexylresorcinol in Shrimp[2] | Method B: Resorcinol in Pharmaceutical Formulations[3] | Method C: 4-n-Butylresorcinol in Lipid Nanoparticles[4] |
| Stationary Phase | PRIME HLB column | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) | C18 column |
| Mobile Phase | Acetonitrile and water (gradient) | Methanol:Water (40:60) | Methanol:Redistilled Water:Glacial Acetic Acid (79:20:1 v/v) |
| Flow Rate | Not Specified | 1 mL/minute | Not Specified |
| UV Detection | Not Specified (UPLC-MS/MS) | 280 nm | 279 nm |
| Linearity (Range) | 1.0–100.0 µg/L (r > 0.999) | Not Specified (r² = 0.99993) | 5–55 µg/mL (r = 0.999) |
| Accuracy (% Recovery) | 81.35% - 94.68% | 99.994% | Not Specified |
| Precision (%RSD) | 3.57% - 6.86% | Within-day: 0.042% - 0.128%, Between-day: 0.016% - 0.221% | < 3.7% |
| Limit of Detection (LOD) | 0.25 µg/kg | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.80 µg/kg | Not Specified | Not Specified |
Table 2: Comparison of UV-Vis Spectrophotometric Method Performance for Resorcinol Derivatives
| Validation Parameter | Method D: Phenylethyl Resorcinol in Nanoemulsions[5] | Method E: Pyrazinamide Tablets (for biowaiver studies)[6] |
| Solvent | Not Specified | pH 1.2, 4.5, and 6.8 dissolution media |
| λmax | Not Specified | 268 nm |
| Linearity (Range) | 10-60 µg/mL (r² > 0.999) | 1.11112–13.3334 µg/mL (r² > 0.998) |
| Accuracy (% Recovery) | 91.90% - 104.73% | 99.4% - 103.0% |
| Precision (%RSD) | < 3% (Intraday, Interday, and Reproducibility) | < 2% |
| Limit of Detection (LOD) | 1.55 µg/mL | 0.0157 - 0.0222 µg/mL |
| Limit of Quantitation (LOQ) | 4.69 µg/mL | 0.0415 - 0.0546 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for HPLC-UV and UV-Vis spectrophotometry based on methods for related compounds.
Protocol 1: HPLC-UV Analysis of Resorcinol Derivatives
This protocol is based on a common reversed-phase HPLC method for resorcinol and its derivatives.[3][7]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid or other suitable buffer components.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water, with or without a pH modifier like phosphoric acid. A common starting point is a 50:50 (v/v) mixture.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
UV Detection Wavelength: Based on the UV spectrum of this compound. For benzophenone (B1666685) derivatives, detection is often set around 254 nm or 287 nm.[1]
4. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.[8]
5. Validation Experiments:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area versus concentration to establish the calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Specificity: Analyze a blank matrix and a spiked matrix to ensure that there are no interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[9]
Protocol 2: UV-Vis Spectrophotometric Analysis of Resorcinol Derivatives
This protocol outlines a general procedure for the quantification of a resorcinol derivative using UV-Vis spectrophotometry.[5]
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Solutions:
-
A suitable solvent that dissolves this compound and does not absorb in the same UV region (e.g., ethanol, methanol, or a buffer solution).
-
This compound reference standard.
3. Method Development:
-
Prepare a solution of this compound in the chosen solvent.
-
Scan the solution across a range of UV-Vis wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[10]
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the chosen solvent to a known volume.
-
Dilute the sample solution as necessary to bring the absorbance within the linear range of the instrument.
5. Validation Experiments:
-
Linearity: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration.
-
Accuracy: Conduct recovery studies by adding known amounts of the standard to a sample matrix.
-
Precision: Determine intra-day and inter-day precision by analyzing multiple preparations of the same sample.
-
Specificity: Analyze a blank sample to ensure no significant absorbance from the matrix at the analytical wavelength.
-
LOD and LOQ: Calculate the LOD and LOQ using the standard deviation of the blank or the calibration curve.[9]
Mandatory Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow of analytical method validation.
Logical Relationship in Cross-Validation
This diagram illustrates the concept of cross-validating two different analytical methods to ensure the comparability of their results.
Caption: Cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 4-Hexylresorcinol in Shrimp Samples by Solid Phase Extraction Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an ultraviolet-visible spectrophotometric method for determination of phenylethyl resorcinol in new topical nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 10. revistaseug.ugr.es [revistaseug.ugr.es]
a comparative analysis of the photostability of different benzophenone-based UV stabilizers
For researchers, scientists, and drug development professionals, understanding the photostability of UV stabilizers is paramount for ensuring the efficacy and safety of light-sensitive products. This guide offers an objective comparison of the performance of various benzophenone-based UV stabilizers, supported by experimental data, to facilitate informed selection for specific applications.
Benzophenone (B1666685) and its derivatives are a widely utilized class of organic compounds that absorb ultraviolet (UV) radiation, making them essential components in sunscreens, plastics, coatings, and various pharmaceutical formulations to prevent photodegradation. Their effectiveness, however, is intrinsically linked to their own stability upon exposure to UV light. This comparative analysis delves into the photostability of different benzophenone-based UV stabilizers, presenting key quantitative data, detailed experimental protocols, and a mechanistic overview of their function.
Comparative Photostability Data
The photostability of benzophenone derivatives is significantly influenced by their molecular structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups. These substituents affect the efficiency of the intramolecular hydrogen bonding and the subsequent dissipation of absorbed UV energy as harmless heat. The following table summarizes the photodegradation half-lives (t½) and quantum yields (Φ) for several common benzophenone-based UV stabilizers, compiled from various studies. It is crucial to note that experimental conditions such as the solvent, light source, and matrix can influence these values.
| Benzophenone Derivative | Common Name(s) | Photodegradation Half-life (t½) | Photodegradation Quantum Yield (Φ) | Experimental Conditions |
| 2,4-Dihydroxybenzophenone | Benzophenone-1 (BP-1) | Readily photodegraded[1] | - | Simulated sunlight irradiation in aqueous solution[1] |
| 2,2',4,4'-Tetrahydroxybenzophenone | Benzophenone-2 (BP-2) | - | - | - |
| 2-Hydroxy-4-methoxybenzophenone | Oxybenzone, Benzophenone-3 (BP-3) | Persistent after 24h[1]; Half-life of several weeks in surface waters[2] | 3.1 x 10⁻⁵[2] | Simulated sunlight irradiation in aqueous solution[1]; Summertime conditions in surface waters[2] |
| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid | Sulisobenzone, Benzophenone-4 (BP-4) | Better stability than 4-HBP in an oxygen-containing atmosphere[3][4] | - | Irradiated in polyvinyl acetate (B1210297) (PVAc) films[3][4] |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Benzophenone-6 (BP-6) | - | - | - |
| 2,2'-Dihydroxy-4-methoxybenzophenone | Dioxybenzone, Benzophenone-8 | Photodegradation rate of 48.31% in the absence of an oxidant[5] | - | UVC irradiation[5] |
| 2-hydroxy-4-(octyloxy)benzophenone | Octabenzone, Benzophenone-12 | - | - | - |
Key Observations:
-
Influence of Hydroxyl Groups: The presence of a hydroxyl group at the ortho (2-position) to the carbonyl is critical for the high photostability of benzophenones. This allows for the formation of a strong intramolecular hydrogen bond, which is key to the efficient dissipation of absorbed UV energy.
-
Comparative Stability: Studies indicate that Benzophenone-3 (BP-3) is generally more photostable than Benzophenone-1 (BP-1) under simulated sunlight.[1] Benzophenone-4 (BP-4) has also been shown to exhibit good photostability, particularly in the absence of oxygen.[3][4]
-
Environmental Factors: The surrounding environment plays a significant role in the photodegradation of benzophenones. The presence of oxygen has been identified as a major accelerating factor for their degradation in polymer films.[3][4]
Mechanism of UV Stabilization
The primary mechanism by which 2-hydroxybenzophenones exert their UV stabilizing effect involves the absorption of UV radiation and the subsequent harmless dissipation of the energy as heat through a process of excited-state intramolecular proton transfer (ESIPT).
Caption: UV stabilization mechanism of 2-hydroxybenzophenones.
Upon absorption of a UV photon, the molecule is promoted to an excited singlet state. In 2-hydroxybenzophenones, a rapid intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen, forming an excited-state enol tautomer. This tautomer then undergoes non-radiative decay back to the ground state keto form, releasing the absorbed energy as heat. This cyclic process can be repeated many times, providing long-lasting UV protection without significant degradation of the stabilizer itself.
Experimental Protocols
To assess and compare the photostability of benzophenone-based UV stabilizers, a standardized experimental protocol is essential. The following outlines a general methodology based on common practices in the field.
Objective: To determine the photodegradation kinetics and half-life of a benzophenone derivative in a specific solvent or polymer matrix under controlled UV irradiation.
Materials and Equipment:
-
Benzophenone derivative to be tested
-
High-purity solvent (e.g., methanol, acetonitrile) or polymer film (e.g., polyvinyl acetate)
-
UV irradiation source with controlled intensity and spectral output (e.g., xenon arc lamp with filters to simulate solar radiation)
-
Quartz cuvettes or appropriate sample holders for films
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: General experimental workflow for photostability testing.
Procedure:
-
Sample Preparation:
-
For solutions: Prepare a stock solution of the benzophenone derivative in the chosen solvent at a known concentration. Further dilute to the desired experimental concentration.
-
For films: Incorporate the benzophenone derivative into the polymer matrix at a specific weight percentage and cast a film of uniform thickness.
-
-
Initial Analysis (t=0):
-
Analyze the initial concentration of the benzophenone derivative in the solution or the initial absorbance of the film using HPLC or UV-Vis spectrophotometry, respectively.
-
-
UV Irradiation:
-
Place the sample in the irradiation chamber at a controlled temperature.
-
Expose the sample to the UV source. The light intensity and spectral distribution should be monitored and kept constant throughout the experiment.
-
-
Periodic Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the solution or take a measurement of the film.
-
Analyze the concentration of the remaining benzophenone derivative using the same analytical method as in the initial analysis.
-
-
Data Analysis:
-
Plot the concentration of the benzophenone derivative as a function of irradiation time.
-
Determine the photodegradation kinetics (e.g., pseudo-first-order). For pseudo-first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line.
-
Calculate the rate constant (k) from the slope of the line.
-
Calculate the photodegradation half-life (t½) using the equation: t½ = 0.693 / k.
-
The photostability of benzophenone-based UV stabilizers is a critical parameter that dictates their performance and longevity in protecting materials from UV degradation. While 2-hydroxybenzophenones are inherently more stable due to their efficient energy dissipation mechanism, variations in their substitution patterns lead to differences in their photostability. This guide provides a framework for comparing these essential additives, enabling researchers and professionals to select the most appropriate UV stabilizer for their specific application, thereby ensuring the development of robust and durable light-sensitive products.
References
A Comparative Guide to the Efficacy of 4,6-Dibenzoylresorcinol in Preventing UV-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,6-Dibenzoylresorcinol's potential in preventing UV-induced DNA damage. While direct quantitative data on the DNA-protective efficacy of this compound is limited in publicly available literature, this document outlines its known characteristics as a UV absorber and compares it with commonly used photoprotective agents. Furthermore, it details established experimental protocols to assess the efficacy of such compounds and illustrates the key signaling pathways involved in the cellular response to UV-induced DNA damage.
Comparison of Photoprotective Agents
The following table summarizes the characteristics of this compound and compares it with other well-established UV filters. The efficacy of this compound in directly preventing DNA damage is inferred from its properties as a dibenzoylmethane (B1670423) derivative, a class of compounds known for their UV-absorbing capabilities.
| Feature | This compound | Avobenzone | Oxybenzone |
| Chemical Class | Dibenzoylmethane | Dibenzoylmethane | Benzophenone |
| Primary UV Absorption | UVA | UVA | UVB and UVA |
| Mechanism of Action | UV absorption | UV absorption, followed by dissipation of energy | UV absorption |
| Photostability | Generally considered more photostable than Avobenzone due to the resorcinol (B1680541) moiety. | Prone to photodegradation, often requires photostabilizers. | Relatively photostable. |
| DNA Damage Prevention Data | Limited direct quantitative data available. Efficacy is inferred from its UV absorption profile. | Shown to reduce UV-induced DNA damage, but its instability can lead to the formation of reactive oxygen species (ROS) that may indirectly damage DNA. | Effective at reducing UVB-induced DNA damage, such as the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). |
| Safety Profile | Limited publicly available safety data. | Concerns about systemic absorption and potential endocrine-disrupting effects. | Concerns about systemic absorption, potential endocrine-disrupting effects, and coral reef toxicity. |
Experimental Protocols for Assessing DNA Damage
To quantitatively assess the efficacy of this compound and other photoprotective agents in preventing UV-induced DNA damage, the following experimental protocols are widely employed.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2][3]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Detailed Methodology:
-
Cell Preparation:
-
Culture human keratinocytes (e.g., HaCaT cell line) or other relevant skin cells to 80-90% confluency.
-
Harvest cells by trypsinization and resuspend in phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/mL.
-
-
Treatment:
-
Pre-incubate cell suspensions with varying concentrations of this compound or other test compounds for a specified time (e.g., 1 hour).
-
Expose the cells to a controlled dose of UV radiation (e.g., UVB at 100 mJ/cm²). Include a non-irradiated control and a UV-irradiated control without the test compound.
-
-
Comet Assay Procedure:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose (1% in PBS).
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and incubate for 20-40 minutes to allow DNA unwinding.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralize the slides with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes (repeat 3 times).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 cells per sample using comet scoring software.
-
The percentage of DNA in the tail is the primary metric for quantifying DNA damage. A reduction in tail DNA in cells treated with the test compound compared to the UV-only control indicates a protective effect.
-
Cyclobutane Pyrimidine Dimer (CPD) Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the formation of CPDs, the most common type of DNA damage induced by UVB radiation.[4]
Principle: This is a competitive ELISA where the amount of CPDs in a sample is determined by its ability to compete with a known amount of CPD-coated on a plate for binding to a specific anti-CPD antibody.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture human keratinocytes in multi-well plates.
-
Treat cells with the test compound and expose them to UV radiation as described for the comet assay.
-
-
DNA Extraction:
-
Lyse the cells and extract genomic DNA using a commercial DNA extraction kit.
-
Quantify the DNA concentration using a spectrophotometer.
-
-
CPD ELISA Protocol:
-
Coat a 96-well plate with a solution containing a known amount of CPD-rich DNA and incubate overnight.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1-2 hours.
-
Add the extracted DNA samples and a series of CPD standards to the wells.
-
Add a specific primary antibody against CPDs to each well and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the CPD standards.
-
Calculate the concentration of CPDs in the samples based on the standard curve.
-
A lower concentration of CPDs in cells treated with the test compound compared to the UV-only control indicates a protective effect.
-
Signaling Pathways in UV-Induced DNA Damage
UV radiation triggers complex signaling cascades within the cell, leading to either DNA repair, cell cycle arrest, or apoptosis. Understanding these pathways is crucial for developing effective photoprotective agents.
ATR/p53 Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a primary sensor of UV-induced DNA damage.[5][6][7] Upon activation, ATR phosphorylates and activates a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis.
Caption: ATR/p53 signaling pathway in response to UV-induced DNA damage.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
UV radiation also activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[8][9][10] These pathways are involved in a variety of cellular responses, including inflammation, cell proliferation, differentiation, and apoptosis. The activation of these pathways can contribute to the detrimental effects of UV radiation on the skin.
Caption: MAPK signaling cascade activated by UV radiation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a photoprotective compound against UV-induced DNA damage.
Caption: Workflow for evaluating photoprotective compounds.
Conclusion
This compound, as a dibenzoylmethane derivative, holds promise as a photoprotective agent due to its inherent UV-absorbing properties. However, a comprehensive evaluation of its efficacy in preventing UV-induced DNA damage requires rigorous experimental testing using standardized protocols such as the Comet Assay and CPD ELISA. Understanding its impact on key cellular signaling pathways, including the ATR/p53 and MAPK cascades, will further elucidate its mechanism of action and its potential for use in dermatological and cosmetic applications. Further research is warranted to generate the quantitative data necessary for a complete and objective comparison with existing UV filters.
References
- 1. mdpi.com [mdpi.com]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutane pyrimidine dimer formation and p53 production in human skin after repeated UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P53 and the Ultraviolet Radiation-Induced Skin Response: Finding the Light in the Darkness of Triggered Carcinogenesis | MDPI [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The UV response of the skin: a review of the MAPK, NF[kappa]B and TNF[alpha] signal transduction pathways - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,6-Dibenzoylresorcinol: A Guide for Laboratory Professionals
Researchers and scientists handling 4,6-Dibenzoylresorcinol must adhere to strict disposal procedures to mitigate environmental and health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance with potential risks to both human health and the environment. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | H315[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | H335[1] |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life.[1] | H400[1] |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects.[1] | H410[1] |
This data is compiled from publicly available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product they are using.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment.[2] It is crucial to treat this chemical as hazardous waste and manage it according to local, regional, and national regulations.[2]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate protective gloves.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of dust formation, use a particle filter respirator.[2]
2. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as paper towels, gloves, and weighing boats, must also be considered hazardous waste.
-
Place these items in the same designated, sealed waste container.
-
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal is carried out in compliance with all relevant regulations.
Emergency Procedures
In case of a spill or accidental release, follow these procedures:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
Collect the spilled material as described in the waste collection section.
-
Clean the affected area thoroughly.
-
Report the incident to your EHS department.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
